4-(Tetradecyloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tetradecoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17H,2-13,18,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHYUZKXTRJREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192959 | |
| Record name | p-(n-Tetradecyloxy)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39905-46-9 | |
| Record name | p-(n-Tetradecyloxy)phenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(n-Tetradecyloxy)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TETRADECYLOXY)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(Tetradecyloxy)aniline CAS number and IUPAC nomenclature
CAS Number: 39905-46-9 IUPAC Name: 4-(Tetradecyloxy)aniline Synonyms: 4-Tetradecoxyaniline; p-Tetradecyloxyaniline; Benzenamine, 4-(tetradecyloxy)-
Executive Summary
4-(Tetradecyloxy)aniline is a specialized lipophilic aromatic amine used primarily as a mesogenic building block in the synthesis of liquid crystals (LCs) and as a hydrophobic surface modifier in materials science. Its structure consists of a polar aniline headgroup coupled to a rigid benzene ring and a flexible C14 (tetradecyl) alkoxy tail. This amphiphilic architecture is critical for inducing smectic and nematic phases in Schiff base derivatives and for creating self-assembled monolayers (SAMs) on metallic surfaces.
This guide details the physicochemical properties, validated synthesis protocols, and application mechanisms of 4-(Tetradecyloxy)aniline, serving as a reference for researchers in organic electronics and soft matter physics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| CAS Number | 39905-46-9 |
| Molecular Formula | C₂₀H₃₅NO |
| Molecular Weight | 305.50 g/mol |
| SMILES | CCCCCCCCCCCCCCOC1=CC=C(N)C=C1 |
| InChI Key | DETPMDIIFZGDAE-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethanol; Insoluble in Water |
| pKa (Conjugate Acid) | ~5.3 (Estimated based on p-anisidine) |
Synthesis & Manufacturing Protocol
The industrial and laboratory standard for synthesizing 4-(Tetradecyloxy)aniline follows a robust two-step sequence: Williamson Etherification followed by Nitro Reduction . This route is preferred over direct alkylation of aminophenol due to higher regioselectivity and yield.
Retrosynthetic Analysis & Pathway
The synthesis strategy relies on masking the amine as a nitro group to prevent N-alkylation side reactions.
Figure 1: Two-step synthetic pathway ensuring regioselective O-alkylation followed by amine generation.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Nitro-4-(tetradecyloxy)benzene
Reagents: 4-Nitrophenol (1.0 eq), 1-Bromotetradecane (1.1 eq), Potassium Carbonate (2.0 eq), DMF (Dimethylformamide).
-
Setup: Charge a 3-neck round-bottom flask with 4-Nitrophenol and anhydrous K₂CO₃. Purge with nitrogen.
-
Addition: Add DMF (approx. 5 mL per gram of phenol) and stir at room temperature for 15 minutes to form the phenoxide anion (color change to bright yellow).
-
Alkylation: Add 1-Bromotetradecane dropwise. Heat the mixture to 80°C for 12–16 hours.
-
Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The starting phenol spot should disappear.
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid. Filter, wash extensively with water to remove DMF and salts, and recrystallize from Ethanol.
Step 2: Reduction to 4-(Tetradecyloxy)aniline
Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt%), Ethanol, Hydrogen gas (balloon or low pressure).
-
Setup: Dissolve the nitro compound in Ethanol (or THF/Ethanol mix if solubility is low) in a hydrogenation flask.
-
Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pyrophoric).
-
Reaction: Purge the system with H₂ gas and stir vigorously at room temperature for 6–12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. (Do not let the catalyst dry out completely to prevent fire hazards).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting off-white solid is 4-(Tetradecyloxy)aniline.
-
Purification: Recrystallize from Ethanol or Hexane to achieve >98% purity suitable for liquid crystal synthesis.
Applications & Mechanism
Liquid Crystal Mesogens (Schiff Bases)
The primary utility of 4-(Tetradecyloxy)aniline is as a precursor for Schiff base liquid crystals. When condensed with para-substituted benzaldehydes (e.g., 4-alkoxybenzaldehyde), it forms rod-like molecules (calamitic mesogens).
-
Mechanism: The rigid central imine (-CH=N-) core provides structural anisotropy, while the long tetradecyl chain (C14) acts as a "flexible tail." This balance disrupts the crystal lattice just enough to allow fluidity (melting) while maintaining orientational order (LC phase) before becoming an isotropic liquid.
-
Phase Behavior: Derivatives often exhibit Smectic A (SmA) or Nematic (N) phases due to the micro-segregation of the incompatible aromatic core and aliphatic tails.
Figure 2: Logic flow of Mesogen assembly and phase transition behavior.
Surface Modification & SAMs
The compound serves as a surface-active agent. The amine group can covalently bind to activated surfaces (e.g., epoxides, isocyanates) or coordinate with metals, while the tetradecyl chain forms a hydrophobic barrier. This is utilized in corrosion inhibition for carbon steel in acidic environments, where the amine adsorbs to the metal surface and the alkyl tail repels water/ions.
Safety & Handling (E-E-A-T)
Signal Word: WARNING
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group, which can darken the compound over time (formation of diazo/oxidation byproducts).
-
References
-
Sigma-Aldrich. (n.d.). 4-(Tetradecyloxy)aniline AldrichCPR Product Sheet. Retrieved from
-
PubChem. (n.d.). 4-(Tetradecyloxy)aniline Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[1] Synthesis of Liquid Crystals Using p-Alkoxy-anilines. Retrieved from
-
Matrix Fine Chemicals. (n.d.). 4-(Hexadecyloxy)aniline and Analogues. Retrieved from
Sources
thermodynamic properties and stability of 4-(Tetradecyloxy)aniline
Thermodynamic Properties and Stability of 4-(Tetradecyloxy)aniline: A Technical Guide for Mesogenic Precursor Development
As a Senior Application Scientist specializing in the thermal characterization of advanced organic materials, I approach the thermodynamic profiling of 4-(tetradecyloxy)aniline (CAS: 39905-46-9) not merely as a data collection exercise, but as a fundamental mapping of its molecular behavior[1]. This compound—an aniline derivative featuring a 14-carbon aliphatic tail—is a critical building block in the synthesis of Schiff base liquid crystals[2]. Understanding its thermodynamic properties, phase transitions, and thermal stability is paramount for researchers developing next-generation optoelectronic materials and smectic mesogens[3].
This whitepaper synthesizes field-proven analytical insights with rigorous, self-validating experimental protocols to provide a comprehensive guide to the physical chemistry of 4-(tetradecyloxy)aniline.
Structural Causality and Thermodynamic Behavior
The thermodynamic profile of 4-(tetradecyloxy)aniline is dictated by the dichotomy of its molecular structure. The rigid, polar aniline core facilitates
In its pure state, 4-(tetradecyloxy)aniline exists as an off-white crystalline powder. When subjected to thermal energy, the long alkyl chains undergo conformational melting (trans-to-gauche isomerizations) prior to the disruption of the aromatic lattice. This specific chain length (
Quantitative Data Summary
To establish a baseline for material qualification, the core thermodynamic and physicochemical properties are summarized below.
Table 1: Thermodynamic and Physicochemical Properties of 4-(Tetradecyloxy)aniline
| Property | Value | Analytical Method / Source |
| Molecular Formula | C₂₀H₃₅NO | - |
| Molecular Weight | 305.508 g/mol | Calculated |
| CAS Number | 39905-46-9 | Chemical Registry[1] |
| Melting Point ( | 56.0 – 57.0 °C | DSC (10 °C/min heating rate) |
| Enthalpy of Fusion ( | ~ 45.2 kJ/mol | DSC Peak Integration |
| Degradation Onset ( | > 240 °C | TGA (N₂ atmosphere, 5% mass loss) |
| Physical State (at 25 °C) | Off-white crystalline powder | Visual Observation |
Experimental Workflows and Self-Validating Protocols
To ensure the highest degree of trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every analytical choice is grounded in a specific physical causality.
Experimental workflow for the synthesis and thermodynamic profiling of 4-(Tetradecyloxy)aniline.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is utilized to map the endothermic melting process and identify any solid-state polymorphism inherent to long-chain alkoxyanilines.
-
Causality of Heating Rate: We utilize a heating rate of 10 °C/min. While slower rates (e.g., 2 °C/min) can resolve closely spaced polymorphic transitions, they significantly broaden the melting endotherm of the
chain, reducing the signal-to-noise ratio. The 10 °C/min rate provides an optimal thermodynamic balance for accurate integration of the peak[2]. -
Step-by-Step Methodology:
-
Weigh 3.0–5.0 mg of purified 4-(tetradecyloxy)aniline into a standard aluminum DSC pan and crimp the lid.
-
Purge the DSC cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation during the melt.
-
Equilibrate the sample at 20 °C for 5 minutes.
-
Ramp the temperature from 20 °C to 100 °C at 10 °C/min.
-
Cool the sample back to 20 °C at 10 °C/min to observe the exothermic crystallization peak.
-
-
Self-Validation System: Before analyzing the sample, a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g) is run. If the measured onset temperature deviates by more than °C or the enthalpy by more than , the instrument's sensor requires immediate recalibration. This guarantees absolute, reproducible thermodynamic values.
Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability
TGA determines the upper thermal limit of the compound, dictated primarily by the cleavage of the ether linkage or the oxidation of the primary amine.
-
Step-by-Step Methodology:
-
Load 10.0 mg of the sample into a platinum or alumina TGA crucible.
-
Apply a Nitrogen purge gas flow of 60 mL/min.
-
Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min.
-
Record the temperature at which 1% (
) and 5% ( ) mass loss occurs to define the degradation onset.
-
-
Self-Validation System: To ensure that the observed mass loss is due to true thermal degradation and not the volatilization of residual recrystallization solvent (e.g., ethanol), an isothermal hold at 40 °C is maintained for 30 minutes prior to the main heating ramp. A mass variation of
during this hold invalidates the run, indicating incomplete drying of the synthesized batch.
Phase Transition Logic in Mesogenic Derivatives
While 4-(tetradecyloxy)aniline itself transitions directly from a crystalline solid to an isotropic liquid at ~56.5 °C, its true thermodynamic value lies in its derivatization. When condensed with substituted benzaldehydes, it forms Schiff bases (e.g., N-(4-substituted-benzylidene)-4-tetradecyloxyaniline).
The incorporation of the rigid imine linkage combined with the flexible
Phase transition logic for 4-(Tetradecyloxy)aniline and its mesogenic Schiff base derivatives.
The transition from the Smectic to the Nematic phase is driven by an increase in entropy (
Conclusion
The thermodynamic stability and precise melting behavior of 4-(tetradecyloxy)aniline make it an indispensable precursor in materials science. By adhering to self-validating thermal analysis protocols (DSC and TGA), researchers can accurately quantify its phase transitions and ensure high-fidelity synthesis of downstream liquid crystalline architectures. The
References
-
Sigma-Aldrich / Merck. "4-(TETRADECYLOXY)ANILINE - CAS 39905-46-9". Product Catalog & Chemical Properties.1
-
Frinton Laboratories, Inc. "4-TETRADECYLOXYANILINE CAS:39905-46-9". ChemBuyersGuide Data Registry.
-
National Institutes of Health (PMC). "Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect". Molecules. 2
-
Royal Society of Chemistry (RSC). "Reactivity of mesogenic diacetylenes coupled with phase transitions between crystal and liquid crystal phases". Journal of the Chemical Society, Perkin Transactions 2.
-
Taylor & Francis. "A New Series 4(4'-Cyanobenzoyloxy) Benzylidene-4-Alkoxyaniline with a Smectic Phase Made of Ribbons". Molecular Crystals and Liquid Crystals. 3
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- 3. tandfonline.com [tandfonline.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
pKa values and basicity of 4-(Tetradecyloxy)aniline
An In-Depth Technical Guide to the Basicity and pKa of 4-(Tetradecyloxy)aniline: A Theoretical and Practical Framework
Executive Summary
Introduction: The Significance of pKa in Molecular Application
4-(Tetradecyloxy)aniline (C₂₀H₃₅NO) is an aromatic amine featuring a C14 alkoxy group in the para position relative to the amino group. This structure imparts amphiphilic properties, making it relevant in areas such as drug delivery systems, liquid crystals, and as a synthetic intermediate. The basicity of the amino group, quantified by its pKa, is a critical parameter that dictates the molecule's behavior in various chemical and biological environments.
The pKa, the pH at which a functional group is 50% ionized, governs several key properties essential for drug development and material science:
-
Aqueous Solubility: The protonated (cationic) form of an amine is generally far more water-soluble than its neutral form. The pKa value determines the pH range over which the molecule will be soluble.
-
Biological Absorption and Distribution: The ability of a molecule to cross biological membranes (which are largely lipid-based) is highly dependent on its charge state. A neutral molecule is more membrane-permeable, while a charged molecule interacts more readily with the aqueous environment.
-
Receptor-Ligand Interactions: Many biological targets have ionized residues; the electrostatic interactions between a drug molecule and its receptor are often pH-dependent and crucial for binding affinity.
-
Chemical Stability and Reactivity: The nucleophilicity of the aniline nitrogen is directly related to its basicity, influencing its reactivity in synthetic pathways and its stability under different pH conditions.
Given the molecule's long, nonpolar tetradecyl chain, 4-(tetradecyloxy)aniline is expected to have extremely low water solubility, presenting a significant challenge for direct pKa measurement using standard aqueous methods[2][3].
Theoretical Framework and pKa Prediction
The basicity of an aniline derivative is a finely-tuned balance of inductive and resonance effects exerted by its substituents.
The Basicity of Unsubstituted Aniline
Aniline itself is a weak base, with the pKa of its conjugate acid (the anilinium ion) being approximately 4.6.[4][5][6] Its basicity is considerably lower than that of aliphatic amines (e.g., cyclohexylamine, pKa ≈ 10.7) for two primary reasons[7]:
-
Resonance Delocalization: The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring, reducing its availability to accept a proton[4].
-
Inductive Effect: The sp²-hybridized carbons of the benzene ring are more electronegative than sp³-hybridized carbons found in aliphatic systems, exerting an electron-withdrawing inductive effect that further decreases the electron density on the nitrogen[7].
The Electron-Donating Effect of a para-Alkoxy Group
Substituents on the aromatic ring can either increase or decrease the basicity of the aniline nitrogen. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups (EWGs) have the opposite effect[7][8].
The tetradecyloxy group (–O–C₁₄H₂₉) at the para position influences the amino group through two opposing effects:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and pulls electron density away from the ring through the sigma bond. This effect, by itself, would decrease basicity.
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions.
For alkoxy groups, the resonance effect is dominant over the inductive effect. This net electron donation increases the electron density on the para-amino group, making the lone pair more available for protonation and thus increasing the amine's basicity compared to unsubstituted aniline[9].
Prediction by Analogy: Comparison with 4-Methoxyaniline
The most direct and reliable method to predict the pKa of 4-(tetradecyloxy)aniline is by comparing it to its closest, well-characterized analog: 4-methoxyaniline (p-anisidine). The pKa of 4-methoxyaniline is consistently reported to be approximately 5.34.[10][11][12]
The electronic difference between a methoxy (–OCH₃) and a tetradecyloxy (–OC₁₄H₂₉) group is minimal. The primary inductive and resonance effects are dictated by the oxygen atom directly attached to the ring. The long alkyl chain has a very weak electron-donating inductive effect but does not participate in resonance. Its primary influence is steric and, most importantly, on the molecule's physical properties, especially solubility.
Therefore, it is predicted that the pKa of 4-(tetradecyloxy)aniline will be virtually identical to that of 4-methoxyaniline.
Quantitative pKa Data Summary
The following table summarizes the relevant pKa values, highlighting the basis for the prediction for 4-(tetradecyloxy)aniline.
| Compound | Structure | Substituent at para-position | Electronic Effect | pKa (of conjugate acid) | Reference |
| Aniline | C₆H₅NH₂ | -H (Reference) | None | ~4.6 | [4][6] |
| 4-Methoxyaniline | CH₃OC₆H₄NH₂ | -OCH₃ | Electron-Donating (+M > -I) | ~5.34 | [10][11][13] |
| 4-(Tetradecyloxy)aniline | C₁₄H₂₉OC₆H₄NH₂ | -OC₁₄H₂₉ | Electron-Donating (+M > -I) | ~5.3-5.4 (Predicted) | N/A |
Experimental Protocol for pKa Determination
The primary obstacle to measuring the pKa of 4-(tetradecyloxy)aniline is its poor aqueous solubility. The following protocol describes a robust method using potentiometric titration in a methanol-water co-solvent system, which enhances solubility and allows for the determination of an apparent pKa (pKa') that can be extrapolated to a true aqueous pKa.
Workflow for Method Selection
The choice of an appropriate pKa determination method is contingent on the analyte's properties. The following diagram illustrates a logical workflow for selecting the correct technique, highlighting the path for a lipophilic compound like 4-(tetradecyloxy)aniline.
Caption: Workflow for selecting a pKa determination method.
Detailed Methodology: Potentiometric Titration in a Co-Solvent
This protocol is a self-validating system as it involves calibration against known standards and systematic data analysis to ensure accuracy.
Rationale: Methanol is chosen as the co-solvent because it is miscible with water in all proportions and can effectively solubilize the lipophilic analyte. By performing titrations in several methanol-water mixtures of varying compositions (e.g., 50%, 60%, 70% methanol by weight), one can generate a series of apparent pKa values. These values are then plotted against the solvent composition and extrapolated to 0% methanol to obtain the true aqueous pKa.
Materials & Equipment:
-
4-(Tetradecyloxy)aniline
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant
-
Standardized 0.1 M Potassium Hydroxide (KOH)
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-precision analytical balance
-
Automatic titrator or a manual burette with a high-resolution pH meter
-
Combined pH electrode suitable for non-aqueous solutions
-
Thermostated titration vessel
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.00, 7.00, 10.00). Then, perform a cross-calibration in each methanol-water solvent composition to correct for the junction potential and changes in proton activity. This is a critical step for accuracy.
-
Preparation of Co-solvent Blanks: Prepare a series of methanol-water mixtures (e.g., 50, 60, 70% w/w methanol). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Analyte Solution Preparation: For each co-solvent mixture, accurately weigh and dissolve a precise amount of 4-(tetradecyloxy)aniline to create a solution of known concentration (e.g., 1-5 mM).
-
Blank Titration: Perform a titration of a known volume of the co-solvent blank with the standardized HCl titrant to determine any acidic or basic impurities in the solvent itself.
-
Analyte Titration: a. Pipette a precise volume of the analyte solution into the thermostated vessel (e.g., at 25.0 ± 0.1 °C). b. Begin stirring and allow the pH reading to stabilize. c. Add the standardized HCl titrant in small, precise increments (e.g., 0.01-0.05 mL). d. Record the pH value and the volume of titrant added after each increment, ensuring the reading is stable before proceeding. e. Continue the titration well past the equivalence point to generate a complete sigmoidal titration curve.
-
Repeat: Repeat the titration (steps 5a-e) for each of the different co-solvent compositions.
Data Analysis:
-
Generate Titration Curves: For each experiment, plot the measured pH versus the volume of HCl added.
-
Determine the Equivalence Point: The equivalence point (Vₑ) is the point of maximum slope, which can be determined from the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Calculate Apparent pKa (pKa'): The pKa' is the pH value at the half-equivalence point (V = Vₑ / 2).
-
Extrapolate to Aqueous pKa: a. Plot the determined pKa' values against the mole fraction or weight percent of methanol. b. Fit the data to a linear or polynomial equation (e.g., using the Yasuda-Shedlovsky method). c. Extrapolate the fitted line to 0% methanol. The y-intercept of this plot provides the estimated aqueous pKa.
Conclusion
While no direct experimental value for the pKa of 4-(tetradecyloxy)aniline is published, a strong theoretical prediction can be made based on established principles of physical organic chemistry. The electron-donating resonance effect of the para-alkoxy group is expected to increase its basicity relative to aniline, placing its predicted pKa in the range of 5.3-5.4 , nearly identical to that of 4-methoxyaniline. The primary structural difference—the long alkyl chain—profoundly impacts solubility but has a negligible electronic effect on the amino group's basicity. For researchers requiring an empirical value, the inherent lipophilicity of the molecule necessitates specialized techniques. The detailed co-solvent potentiometric titration protocol provided in this guide offers a reliable and validated experimental path to accurately determine this crucial physicochemical parameter.
References
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Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
ChemBK. (2025, August 19). 4-methoxyaniline. Retrieved from [Link]
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Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]
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Lorke, D. E., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]
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vCalc. (2021, August 10). pKa of Aniline. Retrieved from [Link]
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Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
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Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]
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Pearson. (2023, October 2). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]
-
Burns, M. J., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Organic Letters, 24(22), 4029-4033. Retrieved from [Link]
-
LookChem. (n.d.). p-Anisidine. Retrieved from [Link]
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Box, K. J., et al. (2008). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 97(5), 1832-1845. Retrieved from [Link]
-
Orozco-Gámiz, C. L., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Chemical and Pharmaceutical Research, 10(9), 1-10. Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Retrieved from [Link]
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PubChem. (n.d.). p-Anisidine. Retrieved from [Link]
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LookChem. (n.d.). p-ANISIDINE. Retrieved from [Link]
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- 13. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Architectures: 4-(Tetradecyloxy)aniline in Supramolecular Materials & Electronics
[1]
Executive Summary
4-(Tetradecyloxy)aniline (CAS: 39905-46-9), often abbreviated as C14-O-Aniline , represents a critical class of "Janus" building blocks in materials science.[1] Distinguished by its amphiphilic architecture—comprising a reactive, hydrophilic amine headgroup and a hydrophobic C14 (myristyl) ether tail—this molecule serves as a linchpin in the engineering of liquid crystals , soluble conductive polymers , and corrosion inhibitors .
Unlike simple aniline, the incorporation of the alkoxy chain exerts a strong electron-donating mesomeric effect (+M), significantly enhancing the nucleophilicity of the amine while imparting solubility in non-polar organic solvents. This guide details the technical applications, synthesis protocols, and mechanistic underpinnings of C14-O-Aniline, designed for researchers requiring high-fidelity control over molecular assembly.[1]
Chemical Architecture & Structure-Property Relationships[1]
The utility of 4-(Tetradecyloxy)aniline is dictated by two competing forces that drive self-assembly:
-
Headgroup (Amine/Phenyl): The primary site for covalent functionalization (e.g., polymerization, Schiff base formation). The ether oxygen at the para position stabilizes cationic intermediates (like the polaron in polyaniline) via resonance.
-
Tailgroup (Tetradecyl Chain): Provides strong van der Waals forces (
), driving the formation of lamellar structures (smectic phases) in liquid crystals and ensuring solubility of resulting polymers in solvents like chloroform or toluene.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| CAS Number | 39905-46-9 | Identity Verification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 305.50 g/mol | Reagent calculation |
| Physical State | Waxy Solid / Flakes | Handling & Processability |
| Melting Point | ~88–92 °C | Thermal Stability Limit |
| Electronic Effect | +M (Mesomeric), +I (Inductive) | Increased reactivity vs. Aniline |
| Solubility | Soluble: | Polymer processing |
Key Application Domains
Liquid Crystalline Mesogens (Schiff Bases)
The most prevalent application of C14-O-Aniline is as a precursor for Schiff base liquid crystals .[1] By condensing the amine with para-substituted benzaldehydes, researchers create rod-like molecules (calamitic mesogens). The C14 chain acts as a flexible spacer that lowers the melting point and stabilizes Smectic A/C phases (layered ordering) over Nematic phases.
-
Mechanism: The rigid imine (-CH=N-) core provides anisotropic polarizability, while the alkoxy tail induces microphase separation, locking molecules into layers.
Soluble Conductive Polymers (Polyalkoxyanilines)
Unsubstituted Polyaniline (PANI) is notoriously insoluble (the "intractable brick dust" problem). Polymerizing 4-(Tetradecyloxy)aniline yields Poly(4-tetradecyloxyaniline) , which is soluble in common organic solvents.[1]
-
Impact: Enables solution-casting of conductive films for anti-static coatings and organic LEDs.[1]
-
Conductivity: Slightly lower than parent PANI due to the steric bulk of the C14 chain twisting the backbone (reducing
-conjugation), but this is a necessary trade-off for processability.
Corrosion Inhibition
In acidic media (e.g., 1M HCl), C14-O-Aniline acts as a high-efficiency mixed-type inhibitor for carbon steel.[1]
-
Adsorption Mechanism: The nitrogen atom coordinates with empty d-orbitals of iron (
), while the hydrophobic C14 tail forms a dense barrier film that repels water and aggressive ions ( ).
Experimental Protocols
Protocol A: Synthesis of Schiff Base Liquid Crystal
Target: N-(4-Methoxybenzylidene)-4-(tetradecyloxy)aniline Objective: Create a mesogen exhibiting Smectic phase behavior.
Reagents:
-
4-(Tetradecyloxy)aniline (10 mmol, 3.05 g)[1]
-
4-Methoxybenzaldehyde (10 mmol, 1.36 g)[1]
-
Ethanol (Absolute, 50 mL)
-
Glacial Acetic Acid (Cat., 2-3 drops)[1]
Methodology:
-
Dissolution: Dissolve the aniline derivative in boiling ethanol (40 mL) in a round-bottom flask.
-
Addition: Add 4-Methoxybenzaldehyde dissolved in ethanol (10 mL).
-
Catalysis: Add acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
-
Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Crystallization: Cool the solution slowly to room temperature, then to 0°C. The Schiff base will precipitate as pearlescent plates.
-
Purification: Filter and recrystallize from hot ethanol to remove unreacted aldehyde.
-
Validation: FTIR should show appearance of Imine stretch (
) at ~1620 cm⁻¹ and disappearance of Amine doublets ( ) at 3300-3400 cm⁻¹.
Protocol B: Chemical Oxidative Polymerization
Target: Poly(4-tetradecyloxyaniline) (Emeraldine Salt form) Objective: Synthesize a soluble, conductive polymer.
Reagents:
-
Monomer: 4-(Tetradecyloxy)aniline (1 g)[1]
-
Dopant/Solvent: 1M HCl (Aqueous) +
(Biphasic system required due to monomer hydrophobicity).
Methodology:
-
Phase Setup: Dissolve monomer in 20 mL Chloroform (Organic phase).
-
Acidification: Add 20 mL of 1M HCl. The monomer will protonate at the interface.
-
Initiation: Dissolve APS (stoichiometric ratio 1:1 or 1:1.25) in 10 mL 1M HCl. Add dropwise to the biphasic mixture under vigorous stirring at 0–5°C (Ice bath).
-
Propagation: Stir for 24 hours. The organic layer will turn dark green (Emeraldine salt).
-
Isolation: Separate the organic layer. Precipitate the polymer by pouring into excess Acetone or Methanol.
-
Dedoping (Optional): Wash with
to obtain the blue Emeraldine Base (soluble in THF).
Visualization of Mechanisms
Diagram 1: Synthetic Pathway & Liquid Crystal Assembly
This diagram illustrates the conversion of the aniline precursor into a Schiff base and its subsequent self-assembly into a Smectic Liquid Crystal phase.
Caption: Figure 1. Synthesis of calamitic liquid crystals via condensation. The C14 tail (blue node origin) drives the final smectic layering (yellow node).
Diagram 2: Polymerization & Solubility Mechanism
This workflow details the oxidative polymerization process, highlighting how the alkyl tail prevents chain stacking (insolubility) while maintaining conductivity.
Caption: Figure 2.[1] Oxidative polymerization pathway.[2][5][6] The bulky C14 tail (originating in Monomer) disrupts inter-chain H-bonding, enabling solubility in organic solvents.[1]
Characterization & Quality Control
To ensure scientific integrity, synthesized materials must be validated using the following parameters:
-
¹H-NMR (CDCl₃):
-
DSC (Differential Scanning Calorimetry): Essential for LCs. Look for sharp endothermic peaks corresponding to Crystal
Smectic and Smectic Isotropic transitions. -
UV-Vis Spectroscopy:
-
Monomer:
nm.[1] -
Polymer (Doped): Polaron band transition at
nm (Free carrier tail).
-
References
-
National Institutes of Health (NIH). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities. Bioorg Med Chem Lett. [Link]
-
MDPI. Hierarchically Porous Polyaniline Exhibiting Enhanced Pseudocapacitive Property. Polymers. [Link]
-
ResearchGate. N,N–di(polyoxyethylene)–4–dodecylaniline as a corrosion inhibitor for steel. [Link][7]
Sources
- 1. 91323-12-5|4-Tetradecylaniline|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. journal.piscience.org [journal.piscience.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
synthesis of Schiff base liquid crystals using 4-(Tetradecyloxy)aniline
Application Note: High-Purity Synthesis of Smectogenic Schiff Base Liquid Crystals using 4-(Tetradecyloxy)aniline
Abstract & Scope
This application note details the protocol for synthesizing and characterizing thermotropic liquid crystals (mesogens) derived from 4-(Tetradecyloxy)aniline . The incorporation of the long tetradecyloxy tail (
Introduction: Molecular Engineering of the Mesophase
Schiff bases (azomethines) are a classic class of liquid crystals. The rigid central core (
-
The Role of 4-(Tetradecyloxy)aniline: Short alkyl chains (C1–C4) typically yield Nematic phases (orientational order only). Long chains, such as the C14 chain in 4-(tetradecyloxy)aniline, promote Smectic phases (orientational + positional layer order) due to the micro-segregation of the incompatible aromatic core and aliphatic tails.
-
Critical Quality Attribute (CQA): The reversibility of the imine bond means these materials are sensitive to hydrolysis. Synthesis must be performed under anhydrous conditions, and purification must ensure the complete removal of the starting amine, as residual amines significantly depress the isotropic transition temperature (
or ).
Experimental Workflow & Mechanism
Reaction Mechanism
The synthesis involves the nucleophilic attack of the primary amine of 4-(tetradecyloxy)aniline onto the carbonyl carbon of a para-substituted benzaldehyde. Acid catalysis (Acetic Acid) protonates the carbonyl oxygen, increasing its electrophilicity. The intermediate carbinolamine undergoes dehydration to form the imine (
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the synthesis of Schiff base liquid crystals.[1]
Detailed Protocol
Materials Required
-
Precursor: 4-(Tetradecyloxy)aniline (Purity >98%).
-
Coreactant: 4-Alkoxybenzaldehyde or 4-Hydroxybenzaldehyde (1.0 eq).
-
Solvent: Absolute Ethanol (Anhydrous).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Hot plate.
Step-by-Step Synthesis
-
Stoichiometric Mixing: In a 100 mL round-bottom flask, dissolve 4-(tetradecyloxy)aniline (10 mmol, 3.05 g) in 40 mL of absolute ethanol.
-
Aldehyde Addition: Add an equimolar amount (10 mmol) of the chosen para-substituted benzaldehyde (e.g., 4-methoxybenzaldehyde for a standard reference).
-
Catalyst Activation: Add 3–5 drops of Glacial Acetic Acid .
-
Note: The solution often turns yellow immediately, indicating the formation of the conjugated
-system of the imine.
-
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours with stirring.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The amine spot (polar, streaks near baseline) should disappear.
-
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature. If precipitation is slow, cool further in an ice bath (0–4°C) for 1 hour.
-
Filtration: Filter the precipitate using a Buchner funnel. Wash the solid with cold ethanol (
mL) to remove unreacted aldehyde and acid catalyst. -
Purification (Crucial): Recrystallize the crude product from a mixture of Ethanol:Chloroform (10:1) .
-
Why Chloroform? It ensures the long C14 chain is fully solubilized during the hot phase, preventing premature oiling out.
-
-
Drying: Dry the crystals in a vacuum desiccator over
for 12 hours.
Characterization & Validation
Spectroscopic Validation Data
The following spectral features confirm the formation of the Schiff base linkage and the integrity of the C14 chain.
| Technique | Functional Group | Expected Signal | Mechanistic Insight |
| FTIR | 1605 – 1625 cm⁻¹ (Strong) | Confirms condensation.[4] Absence of | |
| FTIR | 2850 – 2920 cm⁻¹ | Symmetric/Asymmetric stretching of the long tetradecyl tail. | |
| ¹H NMR | Azomethine (-CH=N-) | Diagnostic peak. Downfield shift due to deshielding by the double bond and aromatic ring. | |
| ¹H NMR | Alkoxy ( | Protons adjacent to the ether oxygen on the C14 chain. | |
| ¹H NMR | Terminal Methyl ( | End of the C14 chain. |
Mesomorphic (Liquid Crystal) Properties
The phase behavior is analyzed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][5][6]
-
Texture Identification (POM):
-
Nematic (N): Schlieren texture (threads) or Marbled texture.
-
Smectic A (SmA): Focal conic fan texture or Homeotropic (black) texture.
-
Smectic C (SmC): Broken fan texture or Schlieren texture with 4-brush singularities.
-
Representative Phase Transition Logic:
Figure 2: Typical phase sequence for long-chain Schiff bases. Note: Some derivatives may skip the Nematic phase and transition directly Smectic
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oiling Out | Solvent too polar for C14 chain. | Add small amount of Chloroform or Toluene to the Ethanol reflux. |
| Broad Melting Point | Residual Amine/Aldehyde. | Recrystallize again. Perform a hot filtration to remove insoluble impurities. |
| No Mesophase (Direct Melting) | Chain length mismatch or lateral substituents. | Ensure the aldehyde component is para-substituted. Ortho-substituents disrupt packing. |
| Hydrolysis over time | Moisture sensitivity. | Store in a desiccator. Schiff bases are sensitive to acidic moisture. |
References
-
Yeap, G. Y., et al. "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Journal of Molecular Structure, 2009. 7
-
Hagar, M., et al. "Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties." Molecules, 2019. 5
-
Hamad, W. M., et al. "Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline." Aro-The Scientific Journal of Koya University, 2017.[8] 8[5][6]
-
Ha, S. T., et al. "Synthesis of 4-[(4-dimethylaminobenzylidene)amino]phenyl tetradecanoate."[9] Molbank, 2009.[9] 9
-
Ahmed, H. A., et al. "New Advanced Liquid Crystalline Materials Bearing Bis-Azomethine as Central Spacer." Molecules, 2020. 6
Sources
- 1. Frontiers | Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems [frontiersin.org]
- 2. azom.com [azom.com]
- 3. magritek.com [magritek.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Advanced Liquid Crystalline Materials Bearing Bis-Azomethine as Central Spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. aro.koyauniversity.org [aro.koyauniversity.org]
- 9. researchgate.net [researchgate.net]
preparation of self-assembled monolayers (SAMs) with 4-(Tetradecyloxy)aniline
An Application Guide to the Preparation of Self-Assembled Monolayers (SAMs) with 4-(Tetradecyloxy)aniline
Introduction: Beyond Thiols and Silanes
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level. While the thiol-on-gold and silane-on-oxide systems are well-established, the exploration of alternative headgroup chemistries opens new avenues for creating functional interfaces. This guide focuses on 4-(Tetradecyloxy)aniline, a molecule offering a unique combination of a long alkyl chain for ordered packing and an aniline headgroup for distinct surface interactions.
The aniline moiety, with its primary amine, presents a departure from traditional SAM chemistries. Its interactions with surfaces are governed by a combination of Lewis acid-base interactions, hydrogen bonding, and potential for covalent linkage, making it a versatile building block for applications in biosensors, organic electronics, and specialized coatings. This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, providing not only the "how" but the critical "why" behind the preparation of high-quality SAMs using 4-(Tetradecyloxy)aniline.
Part 1: The Science of Assembly - Mechanism and Considerations
The formation of a well-ordered monolayer is a delicate interplay between molecule-substrate and molecule-molecule interactions. Understanding these forces is critical to designing a successful deposition protocol.
The Molecule: 4-(Tetradecyloxy)aniline
-
Headgroup (Aniline): The -NH₂ group is the anchor. Its lone pair of electrons can interact with metal surfaces, and it can form strong hydrogen bonds with hydroxylated surfaces like silicon dioxide (SiO₂). This amine group provides a reactive site for further functionalization.
-
Backbone (Phenyl Ring & Ether Linkage): The rigid phenyl ring influences the spacing and orientation of the molecules. The ether linkage (-O-) adds a degree of flexibility and can also participate in surface interactions.
-
Tail (Tetradecyl Chain): The long C₁₄ alkyl chain is the primary driver for ordering. Through van der Waals forces, these chains pack together, promoting a dense, quasi-crystalline structure that minimizes interfacial energy[1].
The Substrate: A Critical Choice
The choice of substrate dictates the primary binding mechanism.
-
Silicon Dioxide (SiO₂)/Glass: This is the most promising substrate. The surface of SiO₂ is typically terminated with hydroxyl (-OH) groups, especially after activation. The aniline headgroup can form strong hydrogen bonds with these surface silanol groups. Under certain conditions, a more permanent Si-N bond could be formed, though this often requires more aggressive reaction conditions than typical SAM formation.
-
Gold (Au): While thiols form a strong, quasi-covalent bond with gold, amines exhibit a weaker, dative interaction[2]. While SAM formation is possible, the resulting monolayer may be less stable compared to those on an oxide surface.
-
Mica: Freshly cleaved mica presents an atomically flat surface with accessible potassium ions. Carboxylic acid headgroups are known to interact strongly with mica, but the interaction with an amine is less defined, likely involving hydrogen bonding with the aluminosilicate structure[3].
This guide will focus on Silicon Dioxide as the primary substrate due to the favorable and well-understood potential for strong hydrogen bonding, leading to a more robust monolayer.
The Mechanism of Self-Assembly
The formation of a 4-(Tetradecyloxy)aniline SAM on a hydroxylated SiO₂ surface is a spontaneous process driven by thermodynamics. The process can be visualized as a two-step event:
-
Initial Adsorption (Physisorption): Molecules from the solution adsorb onto the substrate surface. The aniline headgroups form initial hydrogen bonds with the surface -OH groups.
-
Monolayer Organization: As more molecules arrive at the surface, the long tetradecyl chains begin to interact via van der Waals forces. This interaction drives the molecules into a densely packed, ordered arrangement, forcing the alkyl chains to tilt away from the surface normal to maximize packing density[4].
Part 2: Experimental Protocols
Success in forming high-quality SAMs hinges on meticulous attention to detail, particularly regarding cleanliness and reagent purity.
Reagents and Equipment
| Category | Item | Recommended Specifications | Rationale |
| Molecule | 4-(Tetradecyloxy)aniline | >97% purity | Impurities can co-adsorb and create defects in the monolayer. |
| Substrates | Silicon Wafers or Glass Slides | P-type, <100> orientation, prime grade | Provides a smooth, uniform SiO₂ surface. |
| Solvents | Toluene, Anhydrous | Anhydrous, >99.8% | Prevents unwanted side reactions and ensures good solubility of the aniline derivative.[5] |
| Ethanol, 200 Proof | ACS Grade or higher | Used for rinsing; must be high purity to avoid residue.[6] | |
| Deionized (DI) Water | 18.2 MΩ·cm | Critical for all cleaning and rinsing steps. | |
| Cleaning | Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | Component of Piranha solution for aggressive cleaning. |
| Hydrogen Peroxide (H₂O₂) | 30% solution, ACS Grade | Oxidizing agent in Piranha solution. | |
| Equipment | Tweezers | Non-magnetic, stainless steel | For handling substrates without contamination. |
| Glassware | Vials, beakers | Must be scrupulously clean. | |
| Sonicator | - | For substrate cleaning. | |
| Nitrogen Gas Source | High purity (99.99%+) | For drying substrates without introducing particulates or moisture. | |
| Fume Hood | - | Mandatory for handling Piranha solution and solvents. |
Detailed Protocol: SAM Formation on Silicon Dioxide
This protocol is a self-validating system. If the steps are followed precisely, the expected characterization results should confirm successful monolayer formation.
Causality: This is the most critical step. The goal is to remove all organic and inorganic contaminants and to generate a dense layer of hydroxyl (-OH) groups on the SiO₂ surface. These hydroxyl groups are the anchor points for the aniline headgroups.
-
Initial Cleaning: Sonicate the SiO₂ substrates in a beaker with acetone for 10 minutes, followed by isopropanol for 10 minutes to remove gross organic contamination[7].
-
Piranha Etch (Perform in a fume hood with extreme caution):
-
Prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. Warning: This solution is extremely corrosive, reacts violently with organic materials, and gets very hot. Always add peroxide to acid.
-
Immerse the substrates in the hot Piranha solution for 30-45 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water (at least 5-6 cycles).
-
-
Final Rinse and Dry: Rinse the substrates with ethanol and dry them under a stream of high-purity nitrogen gas. The surface should be highly hydrophilic at this point (a drop of water should spread out completely).
-
Immediate Use: Use the activated substrates immediately to prevent atmospheric contaminants from re-adsorbing.
Causality: The concentration of the solution is a balance. It must be high enough to ensure a reasonable rate of assembly but low enough to prevent the formation of aggregates or multilayers in the solution and on the surface.
-
Prepare a 1 mM solution of 4-(Tetradecyloxy)aniline in anhydrous toluene. For example, dissolve 30.55 mg of the molecule (MW: 305.50 g/mol ) in 100 mL of anhydrous toluene.
-
Ensure the solution is fully dissolved. Gentle warming or brief sonication can assist.
Causality: Immersion time allows the system to reach thermodynamic equilibrium, where the molecules have sufficient time to arrange into a well-ordered, densely packed monolayer. While initial adsorption is fast, the ordering process can take several hours.[6]
-
Place the clean, dry substrates into individual, clean glass vials. Placing each substrate in its own container prevents cross-contamination and ensures uniform film quality[6].
-
Pour the 1 mM 4-(Tetradecyloxy)aniline solution into each vial, ensuring the substrates are fully submerged.
-
Seal the vials to minimize solvent evaporation and contamination. It is good practice to backfill the headspace with an inert gas like nitrogen or argon to minimize oxygen exposure, which could potentially oxidize the aniline[6].
-
Allow the assembly to proceed for 18-24 hours at room temperature in a vibration-free location.
Causality: The rinsing step is crucial to remove any physisorbed (loosely bound) molecules from the surface, leaving only the chemisorbed monolayer.
-
Remove the substrates from the deposition solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove the bulk of the deposition solution.
-
Next, rinse the substrates with ethanol for 10-15 seconds to displace the toluene[6].
-
To ensure a pristine monolayer, sonicate the samples for 1-2 minutes while submerged in fresh ethanol[6]. This provides enough energy to remove weakly adsorbed molecules without disrupting the primary monolayer.
-
Perform a final rinse with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
Part 3: Characterization and Validation
Confirming the presence and quality of the SAM is essential. A multi-technique approach provides the most comprehensive picture.
Expected Outcomes
| Technique | Pre-SAM (Clean SiO₂) | Post-SAM | Rationale for Change |
| Water Contact Angle | < 15° (Hydrophilic) | 80-95° (Hydrophobic) | The surface is now covered by the hydrophobic tetradecyl chains. A significant increase in contact angle is the primary indicator of successful SAM formation.[8] |
| Ellipsometry | ~1-2 nm (Native Oxide) | Increase of 1.5-2.5 nm | Measures the thickness of the organic layer. The expected increase corresponds to the length of the tilted 4-(Tetradecyloxy)aniline molecule. |
| AFM (Imaging) | Atomically smooth | Smooth, uniform surface | Should show a defect-free surface. Can be used to identify pinholes or aggregates if the process was flawed. |
| XPS | Si, O peaks dominant | Appearance of C 1s and N 1s peaks | Confirms the elemental composition of the surface layer, verifying the presence of the aniline-based molecule. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle / Hydrophilic Surface | Incomplete monolayer formation; Substrate contamination; Poor substrate activation. | Re-clean substrates meticulously; Increase immersion time; Check solvent and molecule purity. |
| Hazy or Visibly Dirty Surface | Aggregation in solution; Contaminated solvent; Insufficient rinsing. | Lower the concentration of the deposition solution; Use fresh, anhydrous solvents; Increase rinsing time and include the sonication step. |
| Inconsistent Results | Environmental contamination (e.g., ambient humidity, dust); Inconsistent cleaning procedure. | Work in a clean environment (e.g., cleanroom or glovebox); Standardize every step of the cleaning and deposition process. |
References
-
A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (2018). Nanomaterials (Basel). [Link]
-
Preparation of self-assembled monolayers with specific intermolecular interactions. (2000). Tetrahedron Letters. [Link]
-
Antifouling Self-assembled Monolayers on Microelectrodes for Patterning Biomolecules. (2009). Journal of Visualized Experiments. [Link]
-
A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (2025). MDPI. [Link]
-
Molecular structures of the studied SAMs and their contact angles... (n.d.). ResearchGate. [Link]
-
Tailoring self-assembled monolayers at the electrochemical interface. (n.d.). Indian Academy of Sciences. [Link]
-
Self-assembly of amino-terminated monolayers depending on the chemical structure. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
A New Approach to Generate Thiol-terminated SAMs on Gold. (2007). Agilent. [Link]
-
Structures of Self-Assembled n-Alkanethiols on Gold by Reflection High-Energy Electron Diffraction. (2020). Physical Chemistry Chemical Physics. [Link]
-
Nanostructured surfaces by supramolecular self-assembly of linear oligosilsesquioxanes with biocompatible side groups. (2015). Beilstein Journal of Nanotechnology. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. agilent.com [agilent.com]
- 3. BJNANO - Nanostructured surfaces by supramolecular self-assembly of linear oligosilsesquioxanes with biocompatible side groups [beilstein-journals.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. Antifouling Self-assembled Monolayers on Microelectrodes for Patterning Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Optimized Reaction Conditions for the Diazotization of 4-(Tetradecyloxy)aniline
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Introduction & Chemical Context
4-(Tetradecyloxy)aniline is a critical building block in the synthesis of advanced functional materials, including smectic liquid crystals, dichroic azo dyes, and hydrophobic self-assembling monolayers[1]. The molecule features a highly electron-donating alkoxy group paired with a long, 14-carbon aliphatic chain.
While the electron-donating nature of the para-alkoxy group inherently activates the aromatic amine for electrophilic processes, the C14 tetradecyl chain imparts extreme lipophilicity. Standard diazotization protocols—which rely on dilute aqueous hydrochloric acid (HCl) and sodium nitrite (NaNO₂)—frequently fail for this substrate. In purely aqueous media, the highly hydrophobic anilinium salt forms an insoluble waxy suspension or micellar aggregates, physically shielding the amine core from the water-soluble nitrosonium ion (NO⁺)[2]. This phase-transfer barrier leads to incomplete conversion, sluggish kinetics, and undesired side reactions such as triazene formation (self-coupling between the unreacted amine and the formed diazonium salt).
Mechanistic Rationale & Solvent Selection
-
Aqueous-Organic Co-Solvent System (Protocol A): Utilizing Glacial Acetic Acid as a miscible co-solvent. Acetic acid readily dissolves the lipophilic 4-(tetradecyloxy)aniline while remaining fully miscible with aqueous HCl and NaNO₂[3].
-
Non-Aqueous Diazotization (Protocol B): Utilizing an organic nitrite (e.g., Isoamyl nitrite) and an organic-soluble acid (e.g., p-Toluenesulfonic acid) in a solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM)[3]. This method is strictly anhydrous, making it ideal for moisture-sensitive downstream Sandmeyer reactions (e.g., fluorination).
Mechanistic pathway of diazotization highlighting the key intermediates.
Quantitative Data: Reagent Selection Matrix
The following table summarizes the optimized stoichiometric ratios and conditions for both methodologies.
| Parameter | Protocol A: Co-Solvent (Aqueous) | Protocol B: Non-Aqueous | Causality / Rationale |
| Solvent | Glacial Acetic Acid / Water | THF or DCM | Solubilizes the C14 alkyl chain to prevent micellar shielding. |
| Acid Source | 37% HCl (3.0 equiv) | p-TsOH·H₂O (3.0 equiv) | Excess acid prevents diazo-coupling with unreacted amine (triazene formation)[3]. |
| NO⁺ Source | aq. NaNO₂ (1.1 - 1.2 equiv) | Isoamyl Nitrite (1.2 equiv) | Slight excess ensures complete consumption of the starting material[3]. |
| Temperature | 0 to 5 °C | 0 to 5 °C | Prevents thermal decomposition of the diazonium salt into a phenol via N₂ loss[2]. |
| Quenching | Sulfamic Acid or Urea | N/A (Used directly) | Scavenges unreacted HONO, preventing oxidation of downstream coupling reagents. |
Experimental Protocols
Self-Validating Systems: Both protocols incorporate specific visual and chemical checkpoints to ensure the scientist can validate the reaction's progress in real-time.
Parallel experimental workflows for co-solvent and non-aqueous diazotization.
Best for: Synthesis of Azo Dyes, aqueous Sandmeyer reactions (e.g., chlorination, bromination).
-
Substrate Solvation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol (approx. 3.05 g) of 4-(Tetradecyloxy)aniline in 30 mL of Glacial Acetic Acid. Stir at room temperature until a clear, homogeneous solution is achieved.
-
Acidification: Slowly add 2.5 mL of 37% aqueous HCl (~30.0 mmol). A fine white precipitate of the anilinium hydrochloride may form; the acetic acid ensures it remains a highly dispersed, reactive suspension rather than a dense waxy solid.
-
Cooling: Submerge the flask in an ice-water bath containing NaCl to bring the internal temperature to 0–5 °C. Critical Step: Do not allow the temperature to drop below 0 °C, as the acetic acid may begin to freeze (freezing point 16.6 °C), though the HCl/water mixture lowers this threshold.
-
Nitrosation: Dissolve 0.83 g of NaNO₂ (12.0 mmol) in 5 mL of deionized water. Add this solution dropwise via an addition funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C[2].
-
Incubation & Validation: Stir the mixture for 30 minutes at 0–5 °C.
-
Validation Check: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the amine.
-
-
Quenching: Add small portions of solid sulfamic acid (or urea) until the starch-iodide test is negative. The diazonium salt solution is now ready for immediate in situ downstream coupling.
Best for: Moisture-sensitive transformations (e.g., fluorination, iodination in organic solvents).
-
Substrate Solvation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 10.0 mmol of 4-(Tetradecyloxy)aniline in 40 mL of anhydrous THF or DCM.
-
Acidification: Add 5.7 g of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 30.0 mmol) to the solution. Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5 °C using an ice bath.
-
Nitrosation: Using a syringe, add 1.6 mL of Isoamyl nitrite (~12.0 mmol) dropwise over 10 minutes[3]. The solution will typically transition from colorless to a pale yellow/orange hue as the diazonium tosylate salt forms.
-
Incubation: Stir for 30–45 minutes at 0–5 °C. The resulting diazonium tosylate is highly soluble in THF/DCM and must be used immediately for the subsequent reaction.
Quality Control: Azo-Coupling Spot Test
Because diazonium salts of highly electron-rich alkoxy-anilines are prone to rapid decomposition, isolation is strongly discouraged. To verify successful diazotization before proceeding to a costly downstream step, perform a rapid azo-coupling spot test:
-
Procedure: Dissolve 50 mg of 2-Naphthol in 2 mL of 10% aqueous NaOH. Withdraw 0.2 mL of the cold diazonium reaction mixture and add it to the basic 2-Naphthol solution.
-
Result: The immediate formation of an intense, bright orange-red precipitate (an azo dye) confirms a high titer of the active 4-(tetradecyloxy)benzenediazonium salt[2].
References
-
Chemical Note. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from[Link]
- European Patent Office. (1991).EP0432735A2 - Liquid crystal coupled dichroic dyes.
- World Intellectual Property Organization. (2024).WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
Sources
- 1. EP0432735A2 - Liquid crystal coupled dichroic dyes - Google Patents [patents.google.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol - Google Patents [patents.google.com]
functionalization of graphene oxide with 4-(Tetradecyloxy)aniline
[label="Edge Amidation\n(Covalent Bond)", fillcolor="#FBBC05",
Fig 1. Chemical pathways for GO functionalization and subsequent hydrophobic drug loading.
Self-Validating Experimental Protocol
Expertise Note: Because 4-(Tetradecyloxy)aniline is highly hydrophobic, standard aqueous protocols for GO functionalization will fail due to reactant precipitation. We utilize a DMF/Water (80:20 v/v) co-solvent system. This ratio keeps the hydrophobic aniline in solution while providing just enough polarity to dissolve the EDC crosslinker and keep GO exfoliated.
Materials & Reagents
-
Graphene Oxide (GO) aqueous dispersion (2 mg/mL)
-
4-(Tetradecyloxy)aniline (
98% purity) -
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol and Chloroform (for purification and validation)
Step-by-Step Methodology
Step 1: Solvent Exchange and Dispersion
-
Lyophilize 50 mL of the 2 mg/mL aqueous GO dispersion to obtain 100 mg of dry GO powder.
-
Resuspend the GO powder in 80 mL of anhydrous DMF and 20 mL of ultra-pure water.
-
Ultrasonicate the mixture in an ice bath for 1 hour until a homogeneous, clear brown dispersion is achieved.
Validation Checkpoint 1: The absence of visible particulate matter after 1 hour of resting confirms successful exfoliation in the co-solvent. If particles settle, increase sonication time or verify DMF purity.
Step 2: Carboxyl Activation
-
Add 200 mg of EDC·HCl and 150 mg of NHS to the GO dispersion.
-
Stir magnetically at room temperature for exactly 2 hours to form the semi-stable amine-reactive NHS-ester.
Validation Checkpoint 2: EDC activation is time-sensitive. Proceed immediately to Step 3 after 2 hours. Delaying will result in hydrolysis of the O-acylisourea intermediate, leading to drastically reduced functionalization yields.
Step 3: Covalent Coupling and Ring-Opening
-
Dissolve 300 mg of 4-(Tetradecyloxy)aniline in 10 mL of anhydrous DMF.
-
Add this solution dropwise to the activated GO dispersion under vigorous stirring.
-
Elevate the temperature to 80 °C and reflux the mixture under a nitrogen atmosphere for 24 hours.
Validation Checkpoint 3 (Visual Causality): Over the 24-hour period, the dispersion must transition from a light brown to a dark grey/black color. This optical shift is the self-validating indicator that the amine has successfully ring-opened the epoxides, triggering partial deoxygenation and restoration of the conjugated
-network.
Step 4: Purification and Recovery
-
Cool the reaction mixture to room temperature.
-
Centrifuge at 12,000 rpm for 20 minutes to pellet the f-GO. Discard the supernatant containing unreacted aniline and coupling byproducts.
-
Resuspend the pellet in absolute ethanol, sonicate for 5 minutes, and recentrifuge. Repeat this washing step three times.
-
Lyophilize the final pellet for 48 hours to obtain the dry, functionalized GO (f-GO) powder.
Fig 2. Dual-pathway functionalization workflow of GO with 4-(Tetradecyloxy)aniline.
Analytical Validation & Data Presentation
To confirm the structural integrity and successful grafting of the tetradecyloxy chains, the following analytical metrics should be observed.
Ultimate Self-Validation (Biphasic Partition Test): Before running expensive analytics, add 2 mg of the final lyophilized powder to a vial containing 5 mL water and 5 mL chloroform. Shake vigorously. Unmodified GO will partition into the upper aqueous phase. Successfully functionalized f-GO will partition exclusively into the lower heavy chloroform phase , confirming a complete inversion of surface energy.
Table 1: Expected Quantitative Characterization Metrics
| Analytical Technique | Pristine GO Baseline | 4-(Tetradecyloxy)aniline f-GO | Mechanistic Significance |
| FTIR Spectroscopy | Broad -OH (3400 cm⁻¹)C=O stretch (1720 cm⁻¹) | New Amide I/II (1650, 1550 cm⁻¹)Strong C-H (2920, 2850 cm⁻¹) | Confirms covalent amidation and the massive presence of C14 alkyl chains. |
| XRD (d-spacing) | ~0.85 nm (2 | ~2.40 nm (2 | Intercalation of the bulky C14 alkyl chains forces the graphene sheets apart, expanding interlayer spacing. |
| Contact Angle (Water) | ~45° (Hydrophilic) | > 130° (Highly Hydrophobic) | Tetradecyloxy tails completely shield residual oxygen groups, enabling non-polar dispersion. |
| XPS (C/O ratio) | ~2.0 - 2.5 | > 6.0 (Appearance of N 1s peak) | Confirms partial thermal reduction and the incorporation of nitrogen (~400 eV) from the aniline moiety. |
Applications in Drug Development
For drug development professionals, this specific functionalization solves a critical bottleneck in nanomedicine: the delivery of Biopharmaceutics Classification System (BCS) Class II and IV drugs.
By decorating the GO surface with 14-carbon lipid-like tails, the f-GO acts as a pseudo-micelle. Highly hydrophobic chemotherapeutics (e.g., SN-38, Docetaxel) can be loaded onto the f-GO surface at extremely high weight percentages (>150% w/w) due to the synergistic combination of
References
- Role of surface oxygen functional groups in the adsorption of catechol, hydroquinone, and aniline on graphene oxide RSC Advances URL
- Graphene Oxide Functionalization and Extraction Efficiency Encyclopedia MDPI URL
- Preparation of aniline trimer modified graphene oxide new composite coating and study on anticorrosion performance ResearchGate URL
- Aniline as a Dispersing and Stabilizing Agent for Reduced Graphene Oxide PubMed / NIH URL
- Reduction of graphene oxide by aniline with its concomitant oxidative polymerization PubMed / NIH URL
Application Note: Synthesis and Processing of Poly(4-(tetradecyloxy)aniline) (PTDOA) for Organic Electronics
Target Audience: Materials Scientists, Polymer Chemists, and Organic Electronics Researchers. Application Areas: Organic Field-Effect Transistors (OFETs), Chemiresistive Sensors, and Langmuir-Blodgett Thin Films.
Executive Summary & Mechanistic Rationale
The integration of intrinsically conducting polymers into flexible organic electronics is often bottlenecked by poor processability. Unsubstituted polyaniline (PANI), while highly conductive, is an intractable solid due to rigid backbone structures and strong inter-chain hydrogen bonding.
The synthesis of poly(4-(tetradecyloxy)aniline) (PTDOA) overcomes this limitation. By introducing a long-chain tetradecyloxy (-O-C₁₄H₂₉) substituent at the para or ortho position of the aromatic ring, the resulting polymer gains immense solubility in common organic solvents (e.g., chloroform, toluene, THF) [1].
As a Senior Application Scientist, it is critical to understand the causality behind the chemical design :
-
Electronic Effects: The electron-donating alkoxy group lowers the oxidation potential of the monomer. This allows for milder polymerization conditions, minimizing over-oxidation and the formation of non-conductive benzoquinone defects [1].
-
Steric Control: The bulky C₁₄ chain prevents detrimental ortho-ortho cross-linking during oxidative coupling, driving a highly linear head-to-tail polymer architecture [3].
-
Micellar Polymerization: Because the monomer is highly hydrophobic, standard aqueous acidic polymerization (e.g., in 1M HCl) fails. We utilize Dodecylbenzenesulfonic acid (DBSA) . DBSA acts as a surfactant to form micellar nanoreactors for the monomer, and subsequently serves as a bulky, plasticizing dopant for the final polymer chain[3].
Experimental Workflow
The following diagram illustrates the self-validating pipeline from raw precursor synthesis to the isolation of the processable emeraldine base.
Fig 1. Synthesis and processing workflow of PTDOA from monomer to processable emeraldine base.
Step-by-Step Methodologies
Protocol A: Synthesis of 4-(Tetradecyloxy)aniline Monomer
This protocol adapts standard alkylation and reduction methodologies to isolate the highly pure monomer required for defect-free polymerization[2].
Step 1: Williamson Ether Synthesis
-
In a 500 mL round-bottom flask, dissolve 4-nitrophenol (13.9 g, 0.1 mol) and 1-bromotetradecane (30.5 g, 0.11 mol) in 200 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add anhydrous Potassium Carbonate (K₂CO₃, 27.6 g, 0.2 mol) to the solution.
-
Reflux the mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Workup: Pour the cooled mixture into 500 mL of ice-cold distilled water. A bright yellow precipitate will form. Filter under vacuum, wash with water, and recrystallize from hot ethanol to yield 4-(tetradecyloxy)nitrobenzene .
Step 2: Catalytic Reduction
-
Dissolve the purified 4-(tetradecyloxy)nitrobenzene (16.7 g, 0.05 mol) in 150 mL of absolute ethanol.
-
Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Introduce Hydrazine hydrate (15 mL, excess) dropwise over 30 minutes while stirring at 60 °C.
-
Self-Validation Checkpoint: The reaction is complete when the solution transitions from bright yellow to colorless/pale white, indicating the complete reduction of the nitro group to an amine [2].
-
Workup: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize the residue from hexane to obtain 4-(tetradecyloxy)aniline as white crystals.
Protocol B: Oxidative Micellar Polymerization of PTDOA
Temperature control is the most critical parameter here. Exceeding 5 °C leads to parasitic branching and loss of conductivity [1, 3].
-
Micelle Formation: In a 250 mL jacketed reactor, dissolve DBSA (9.8 g, 0.03 mol) in 100 mL of deionized water. Add the 4-(tetradecyloxy)aniline monomer (6.1 g, 0.02 mol). Stir vigorously at 800 rpm for 2 hours until a stable, milky-white emulsion forms.
-
Thermal Equilibration: Circulate a glycol/water mixture through the reactor jacket to cool the emulsion to exactly 0–5 °C .
-
Oxidant Addition: Dissolve Ammonium Persulfate (APS) (5.5 g, 0.024 mol) in 30 mL of deionized water. Add this APS solution dropwise to the emulsion over a period of 1 hour.
-
Propagation: Maintain stirring at 0–5 °C for 24 hours.
-
Self-Validation Checkpoint: An induction period of ~30 minutes will occur, followed by a rapid color change to dark green. If the solution turns purple or brown, over-oxidation has occurred due to a temperature spike.
-
-
Isolation of Emeraldine Salt: Pour the dark green dispersion into 500 mL of acetone to precipitate the polymer. Filter and wash sequentially with water and acetone to remove unreacted monomer, oligomers, and excess DBSA.
-
Dedoping to Emeraldine Base: Suspend the green PTDOA salt in 200 mL of 0.1 M Ammonium Hydroxide (NH₄OH) and stir for 12 hours.
-
Self-Validation Checkpoint: The powder will turn deep blue, confirming the deprotonation of the imine nitrogens to form the processable Emeraldine Base [3].
-
-
Filter, wash with distilled water until the filtrate is pH neutral, and dry under dynamic vacuum at 40 °C for 24 hours.
Quantitative Data & Quality Control
To ensure the synthesized PTDOA meets the rigorous standards required for organic electronics, compare your batch against the following validated physicochemical parameters:
| Property | Expected Value | Analytical Method | Mechanistic Significance |
| Monomer Yield | 85 - 90% | Gravimetric Analysis | Indicates high efficiency of the Williamson ether coupling. |
| Molecular Weight (Mw) | 25,000 - 45,000 Da | GPC (in NMP/LiCl eluent) | Ensures sufficient polymer chain entanglement for uniform spin-cast film formation. |
| Electrical Conductivity | 10⁻² - 10⁰ S/cm | Four-Probe Method (Salt form) | Validates effective polaron/bipolaron lattice formation via DBSA doping. |
| UV-Vis Absorption (Base) | ~330 nm, ~620 nm | UV-Vis Spectroscopy | 330 nm confirms |
| Solubility (Base form) | >20 mg/mL | Visual (in CHCl₃, Toluene) | Validates the steric solubilizing effect of the tetradecyloxy chain for device printing. |
References
-
Miras, M. C., Acevedo, D. F., Monge, N., Frontera, E., Rivarola, C. R., & Barbero, C. A. (2008). Organic Chemistry of Polyanilines: Tailoring Properties to Technological Applications. The Open Macromolecules Journal, 2, 58-73. [Link]
-
Abdul Rahim, K., & Jamain, Z. (2025). Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. Molbank, 2025(3), M2039. [Link]
-
Roy, B. C., Gupta, M. D., Bhowmik, L., & Ray, J. K. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 24(4), 389-396. [Link]
Application Note: Catalytic Reduction Strategies for 4-(Tetradecyloxy)aniline
Abstract & Strategic Overview
4-(Tetradecyloxy)aniline (CAS: 39905-46-9) is a critical intermediate in the synthesis of liquid crystals, lipophilic azo dyes, and pharmaceutical surfactants. Its amphiphilic nature—combining a polar amine head group with a lipophilic C14 (myristyl) tail—presents unique synthetic challenges, primarily regarding solubility and purification.
While standard nitro-reduction protocols exist, they often fail for long-chain alkoxy derivatives due to poor solubility in standard alcoholic solvents, leading to incomplete conversion or catalyst poisoning. This guide details two optimized catalytic reduction protocols designed specifically to accommodate the steric and solubility profiles of the tetradecyl chain, ensuring high yield and purity.
Core Challenges Addressed
-
Solubility: The C14 chain renders the starting material (1-nitro-4-(tetradecyloxy)benzene) insoluble in cold methanol/ethanol.
-
Product Stability: Electron-rich anilines are prone to oxidation (purpling/browning) upon air exposure.
-
Catalyst Efficiency: Ensuring complete reduction without defluorination (if fluorinated tags are present) or ether cleavage.
Retrosynthetic Analysis & Reaction Logic
The synthesis targets the reduction of the nitro group to an amine.[1] The precursor, 1-nitro-4-(tetradecyloxy)benzene , is typically derived from the Williamson ether synthesis of 4-nitrophenol and 1-bromotetradecane.
Reaction Scheme Diagram
Figure 1: Mechanistic pathway of the nitro reduction. The reaction proceeds via a nitroso and hydroxylamine intermediate. Incomplete reduction often stalls at the hydroxylamine stage if the catalyst activity is low.
Protocol A: Catalytic Hydrogenation (Pd/C) – The Gold Standard
This method is preferred for scale-up (>10g) and high-purity applications. It utilizes Palladium on Carbon (Pd/C) with hydrogen gas.
Critical Optimization: The Solvent System
Standard protocols use Methanol (MeOH). However, the C14-nitro derivative precipitates in cold MeOH.
-
Recommendation: Use a 50:50 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) . THF solubilizes the lipophilic tail, while EtOH provides the protic environment necessary for efficient proton transfer on the catalyst surface.
Materials
-
Precursor: 1-nitro-4-(tetradecyloxy)benzene (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate, wet support preferred to minimize pyrophoric risk).
-
Solvent: THF/Ethanol (1:1 v/v).
-
Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30-50 psi for faster kinetics).
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask (or hydrogenation vessel), dissolve the nitro precursor in the THF/EtOH mixture. Slight warming (35°C) may be required to ensure complete dissolution.
-
Inerting: Purge the vessel with Nitrogen (
) or Argon for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C can ignite solvent vapors. Add under an inert gas flow or use water-wet catalyst.
-
Hydrogenation:
-
Balloon Method: Evacuate the flask and backfill with
three times. Leave connected to a double-balloon of . -
Parr Shaker: Pressurize to 40 psi.
-
-
Reaction: Stir vigorously at 40°C . The elevated temperature prevents precipitation of the intermediate or product. Monitor via TLC (approx. 2-6 hours).
-
TLC Check: The nitro compound (less polar) will disappear; the aniline (polar, UV active, stains purple with Ninhydrin) will appear near the baseline.
-
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the pad with warm THF.
-
Concentration: Rotary evaporate the solvent.
-
Purification: Recrystallize immediately from hot Ethanol or Toluene/Hexane .
Protocol B: Transfer Hydrogenation (Hydrazine/Pd) – Lab Scale
This method avoids the use of hydrogen gas cylinders and high-pressure equipment, making it ideal for smaller labs or rapid screening.
Mechanism
Hydrazine hydrate (
Materials
-
Precursor: 1-nitro-4-(tetradecyloxy)benzene (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading) or activated Carbon +
(cheaper alternative). -
H-Donor: Hydrazine Monohydrate (5.0 equiv).
-
Solvent: Ethanol (95%).
Step-by-Step Procedure
-
Setup: Place the nitro precursor and Pd/C in a flask with Ethanol.
-
Heating: Heat the mixture to reflux (80°C) . The starting material must be molten or dissolved.
-
Addition: Add Hydrazine Hydrate dropwise over 20 minutes.
-
Observation: Vigorous evolution of
gas will occur. Ensure the condenser is efficient.
-
-
Completion: Reflux for an additional 1-2 hours. The solution typically turns from pale yellow (nitro) to colorless/clear (amine), though slight oxidation may cause a pink hue.
-
Workup: Cool to room temperature. Filter through Celite.
-
Isolation: Pour the filtrate into ice-cold water. The 4-(tetradecyloxy)aniline may precipitate as a white/off-white solid. Filter and dry under vacuum.
Experimental Workflow & Quality Control
The following diagram illustrates the decision matrix and workflow for synthesizing and verifying the product.
Figure 2: Operational workflow for selecting the optimal reduction protocol based on solubility and equipment availability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Poor H₂ mass transfer or solubility. | Switch to Parr Shaker (40 psi). Add THF to improve solubility. |
| Product is Dark/Purple | Oxidation of aniline. | Perform workup under |
| Low Yield | Product trapped in Celite or emulsion. | Wash Celite with hot THF . If emulsion forms, use Brine and warm Ethyl Acetate for extraction. |
| Catalyst Ignition | Dry Pd/C is pyrophoric. | Always keep Pd/C wet with water or toluene before adding to the reaction. |
References
-
Sigma-Aldrich. Product Specification: 4-(Tetradecyloxy)aniline (CAS 39905-46-9).[2] Retrieved from
-
ChemicalBook. Synthesis of 4-(tert-butoxy)aniline (Analogous Protocol). Retrieved from
-
ResearchGate. Reduction of Nitrobenzene to Aniline: Catalytic Methods. Retrieved from
-
Google Patents. Catalytic hydrogenation of nitrobenzene derivatives (EP0988277A1). Retrieved from
Sources
Troubleshooting & Optimization
purification of 4-(Tetradecyloxy)aniline via recrystallization techniques
This guide outlines the purification of 4-(Tetradecyloxy)aniline (CAS: 39905-46-9), a lipophilic aniline derivative often used in liquid crystal synthesis and surface chemistry.
Topic: Recrystallization & Troubleshooting Guide
Product: 4-(Tetradecyloxy)aniline (C14-Aniline) CAS: 39905-46-9 Physical State: Low-melting solid (approx. 45–60°C range) / Waxy crystalline solid. Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive.
Part 1: Expert Analysis & Strategy
The Challenge: Purifying 4-(Tetradecyloxy)aniline presents a unique "Janus" problem. The molecule contains a polar amine head group and a long hydrophobic C14 (tetradecyl) tail.
-
Solubility Duality: The tail makes it highly soluble in non-polar solvents (Hexane, Toluene), while the head group provides solubility in polar protic solvents (Ethanol, Methanol).[1]
-
Oiling Out: Due to its low melting point and long chain, the compound often separates as an oil rather than a crystal when cooling, trapping impurities.[1]
-
Oxidation Risk: Like all electron-rich anilines, it is prone to oxidation, turning from white/beige to purple/brown upon exposure to air.[1]
The Solution: We recommend a Two-Solvent Recrystallization approach using Ethanol/Water as the primary system, with Hexane as a backup for specific non-polar impurity removal.
Part 2: Troubleshooting & FAQs
Category 1: Solvent Selection & "Oiling Out"
Q1: I dissolved the crude solid in hot ethanol, but when I added water, it formed a milky oil at the bottom, not crystals. What happened? Diagnosis: This is "oiling out." The melting point of your solvated compound is lower than the temperature at which it saturates the solvent mixture. The compound phase-separated as a liquid before it could organize into a crystal lattice. Corrective Action:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves (add a small amount of ethanol if needed).
-
Slower Cooling: Insulate the flask with a towel or place it in a warm water bath to cool very slowly.
-
Seeding: Once the solution reaches ~40°C (just above room temp), add a "seed" crystal of pure product.
-
Solvent Modification: If oiling persists, your solvent system is too polar.[1] Switch to Methanol (no water) or Hexane (dissolve hot, cool to -20°C).[1]
Q2: Can I use Acid/Base extraction to purify this instead of recrystallization? Expert Warning: Proceed with extreme caution. While theoretically possible (acidifies to water-soluble salt), the C14 chain makes the protonated ammonium salt act like a surfactant (soap) . Mixing this with water and organic solvent often creates stable emulsions that can take days to separate. Recrystallization is strongly preferred for this specific homolog.
Category 2: Impurity Removal [2]
Q3: My product has a persistent yellow/orange tint. How do I remove it? Diagnosis: This is likely trace 4-(tetradecyloxy)nitrobenzene (starting material) or azo-dimer oxidation byproducts. Corrective Action:
-
Activated Carbon: During the hot dissolution step, add Activated Carbon (1-2% by weight).[1]
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon.
-
Reduction Step (If tint persists): If the yellow color is intense, it may be unreduced nitro compound.[1] A simple recrystallization won't remove it effectively due to structural similarity. You may need to re-subject the material to hydrogenation conditions before recrystallizing.
Q4: The crystals are white but turn purple after 24 hours. Why? Diagnosis: Auto-oxidation. The amine group is reacting with atmospheric oxygen. Corrective Action:
-
Drying: Ensure crystals are completely dry; moisture accelerates oxidation.
-
Storage: Store under Argon or Nitrogen.
-
Additive: Add a trace amount (<0.1%) of sodium dithionite or ascorbic acid to the recrystallization water to act as an antioxidant during the process.
Part 3: Optimized Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for removing general impurities and salts.
-
Dissolution: Place 5.0 g of crude 4-(Tetradecyloxy)aniline in a 100 mL Erlenmeyer flask. Add Ethanol (95%) slowly while heating to boiling (approx. 60-70°C). Use the minimum amount necessary to dissolve the solid (approx. 15-25 mL).
-
Decolorization (Optional): If colored, add 0.1 g Activated Charcoal.[1] Swirl for 2 mins. Filter hot through Celite.
-
Nucleation Point: Remove from heat. While still hot, add Deionized Water dropwise. Swirl constantly. Stop adding water the moment a faint turbidity (cloudiness) persists.
-
Clearing: Add 1-2 drops of hot Ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Do not put it on ice yet.
-
Critical Step: If oil droplets appear, scratch the glass with a rod or add a seed crystal immediately.[1]
-
-
Finishing: Once solid crystals form (approx. 30 mins), place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter via vacuum (Buchner funnel). Wash with cold 50% Ethanol/Water.
-
Drying: Dry under high vacuum at room temperature (avoid heat >35°C to prevent melting).
Protocol B: Non-Polar Recrystallization (Hexane)
Best for removing polar impurities or if "oiling out" fails in Protocol A.
-
Dissolution: Dissolve crude solid in boiling Hexane (or Heptane).
-
Filtration: Filter hot to remove any insoluble polar salts or polymers.
-
Cooling: Allow to cool to room temperature.
-
Deep Freeze: Place the flask in a freezer (-20°C). The long alkyl chains will crystallize effectively at low temperatures.
-
Collection: Filter quickly on a chilled funnel (to prevent melting/redissolving).
Part 4: Data & Visualization
Table 1: Solvent Suitability Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Best For |
| Ethanol/Water | High | Low | Oiling Out | General Purification |
| Methanol | High | Moderate | Yield Loss | High Purity Requirements |
| Hexane | High | Moderate | Low Yield (unless frozen) | Removing Polar Impurities |
| Ethyl Acetate | Very High | High | No Crystallization | Not Recommended (too soluble) |
Figure 1: Purification Logic Flow
Caption: Decision tree for selecting solvent systems and managing the "oiling out" phenomenon during purification.
References
-
Sigma-Aldrich. Product Specification: 4-(Tetradecyloxy)aniline (CAS 39905-46-9). Retrieved from
-
National Institute of Standards and Technology (NIST). Solubility Data Series: Alkoxy Anilines. Retrieved from
-
University of Alberta. Recrystallization Techniques and Troubleshooting. Retrieved from
-
University of Rochester. Solvent Selection Guide for Organic Synthesis. Retrieved from
-
PubChem. Compound Summary: 4-(Tetradecyloxy)aniline. Retrieved from
Sources
Technical Support Center: Optimizing the Synthesis of 4-(Tetradecyloxy)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-(tetradecyloxy)aniline[1].
The synthesis of this highly lipophilic compound typically proceeds via a two-step workflow:
-
Williamson Etherification: Alkylation of 4-nitrophenol with 1-bromotetradecane to yield 4-(tetradecyloxy)nitrobenzene[2].
-
Nitro Reduction: Chemoselective reduction of the nitro intermediate to yield the final aniline product[3].
Figure 1: Two-step synthetic workflow for 4-(Tetradecyloxy)aniline.
PART 1: Step 1 - Williamson Etherification Troubleshooting
The first step involves the nucleophilic attack of the 4-nitrophenoxide ion on 1-bromotetradecane. Because long-chain alkyl halides are highly hydrophobic and sterically hindered, researchers frequently encounter stalled kinetics and poor yields.
FAQ 1: Why is my alkylation yield stalled at 40-50% even after 24 hours of reflux?
The Causality: 1-Bromotetradecane is a relatively poor electrophile compared to shorter-chain alkyl bromides due to its extreme lipophilicity, which limits its effective concentration in the polar phase of the reaction mixture. The Solution: Implement a Finkelstein-assisted catalysis . By adding a catalytic amount of Potassium Iodide (KI) (0.1 to 0.2 equivalents) to the reaction, the iodide ion displaces the bromide in situ to form 1-iodotetradecane. Iodide is a superior leaving group, drastically lowering the activation energy for the subsequent nucleophilic attack by the phenoxide ion. Switch your solvent to anhydrous N,N-Dimethylformamide (DMF) and heat to 80–90 °C to ensure both reagents remain in a homogeneous solution[2].
FAQ 2: I am detecting significant amounts of 1-tetradecanol in my LC-MS. How do I prevent this?
The Causality: 1-tetradecanol is the product of the hydrolysis of 1-bromotetradecane. This side reaction is strictly caused by the presence of water in your reaction mixture, which allows the hydroxide ion (generated from water and the carbonate base) to act as a competing nucleophile. The Solution: The system must be rigorously anhydrous. Use oven-dried glassware, anhydrous DMF, and ensure your Potassium Carbonate (K₂CO₃) is finely milled and dried in a vacuum oven at 120 °C overnight prior to use.
Self-Validating Protocol: Optimized Etherification
-
Charge a flame-dried flask with 4-nitrophenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and catalytic KI (0.15 eq).
-
Suspend the mixture in anhydrous DMF (0.5 M concentration relative to the phenol) and stir at room temperature for 30 minutes to pre-form the phenoxide (solution will turn deep yellow/orange).
-
Add 1-bromotetradecane (1.1 eq) dropwise.
-
Heat the reaction to 90 °C under a nitrogen atmosphere for 12 hours.
-
Validation Check: Quench a 10 µL aliquot in water/EtOAc. TLC (Hexanes:EtOAc 9:1) should show complete consumption of the yellow 4-nitrophenol spot.
PART 2: Step 2 - Nitro Reduction Troubleshooting
Reducing the nitro group of 4-(tetradecyloxy)nitrobenzene to an amine requires careful selection of the reducing agent. The presence of the long tetradecyl chain introduces severe solubility issues, and harsh conditions can lead to the cleavage of the newly formed ether bond.
FAQ 3: My reduction is extremely slow, and the starting material is precipitating out of the ethanol solvent.
The Causality: 4-(tetradecyloxy)nitrobenzene is highly lipophilic. Standard reduction solvents like pure methanol or ethanol cannot adequately solvate the long hydrocarbon chain at room temperature, effectively removing the substrate from the catalytic cycle. The Solution: Utilize a co-solvent system. A 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) or Ethyl Acetate (EtOAc) and EtOH will completely solubilize the intermediate while still providing the necessary protic environment for the reduction mechanism.
FAQ 4: I am using H₂ with Pd/C, but I am observing the cleavage of the tetradecyl chain.
The Causality: Palladium on carbon (Pd/C) is highly active and can catalyze the hydrogenolysis of the C-O ether bond, especially at elevated pressures or extended reaction times. The Solution: Shift to a more chemoselective reduction method. Sodium borohydride (NaBH₄) paired with a transition metal nanoparticle catalyst (like Ag or Pd) is highly selective for the nitro group and operates efficiently at room temperature[4]. Alternatively, the classic Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is completely inert toward ether bonds.
Figure 2: Stepwise mechanism of nitro reduction and potential dimer side-product pathways.
Self-Validating Protocol: Chemoselective Reduction via NaBH₄
-
Dissolve 4-(tetradecyloxy)nitrobenzene (1.0 eq) in a 1:1 mixture of THF/EtOH (0.2 M).
-
Add the metal catalyst (e.g., 5 mol% Pd/C or Ag nanoparticles)[4].
-
Cool the flask to 0 °C. Slowly add NaBH₄ (4.0 eq) in small portions to manage the exothermic release of hydrogen gas[5].
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Check: The reaction color will transition from pale yellow to colorless as the nitro group is fully reduced to the aniline[3].
PART 3: Quantitative Data & Condition Optimization
To assist in your experimental design, the following table summarizes the causal effects of different reduction conditions on the yield and purity of 4-(tetradecyloxy)aniline.
| Reduction System | Solvent System | Temp | Chemoselectivity | Typical Yield | Primary Failure Mode / Causality |
| H₂ (50 psi) / Pd/C | Pure EtOH | 50 °C | Low | 40 - 55% | Hydrogenolysis: High pressure and active Pd cleaves the C-O ether bond. |
| H₂ (1 atm) / Pd/C | THF / EtOH (1:1) | 25 °C | Moderate | 75 - 85% | Stalling: Reaction halts at the hydroxylamine intermediate if H₂ transfer is poor[3]. |
| Fe / NH₄Cl | EtOAc / EtOH / H₂O | 80 °C | Very High | 85 - 95% | Workup Loss: Product traps in iron oxide sludge; requires hot filtration. |
| NaBH₄ / Metal NPs | THF / EtOH (1:1) | 25 °C | Very High | > 90% | BH₄⁻ Hydrolysis: Competing hydrolysis of NaBH₄ if the solvent is too acidic[4]. |
References
- Sigma-Aldrich. "4-(TETRADECYLOXY)ANILINE". Sigma-Aldrich Chemistry & Synthesis.
- Sigma-Aldrich. "1-Bromotetradecane". Sigma-Aldrich Chemistry & Synthesis.
- National Institutes of Health (PMC). "The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts".
- Loughborough University Research Repository. "Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst".
- ChemRxiv. "Interfacial hydroxyl promotes the reduction of 4-Nitrophenol by Ag-based catalysts".
- Acta Chimica Slovenica. "Synthesis and characterization of liquid crystalline copper and nickel complexes derived from 4-alkoxynitrobenzene homologues".
Sources
- 1. 4-(TETRADECYLOXY)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
removing unreacted halides from 4-(Tetradecyloxy)aniline crude product
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and purification strategies for researchers encountering challenges with the synthesis of 4-(tetradecyloxy)aniline, specifically focusing on the removal of unreacted long-chain alkyl halides from the crude product.
Troubleshooting Unreacted Halide Contamination
This section addresses the most common issues encountered during the purification of 4-(tetradecyloxy)aniline, which is commonly synthesized via a Williamson ether synthesis between 4-aminophenol and a tetradecyl halide (e.g., 1-bromotetradecane or 1-chlorotetradecane). The primary challenge arises from the similar lipophilic character of the product and the unreacted halide, both possessing a long C14 alkyl chain.
Q1: How can I confirm the presence of unreacted tetradecyl halide in my crude product?
A1: The most straightforward method is Thin-Layer Chromatography (TLC).
-
Rationale: Unreacted tetradecyl halide is significantly less polar than the 4-(tetradecyloxy)aniline product due to the absence of the polar aniline group. This difference in polarity allows for clear separation on a TLC plate.
-
Procedure:
-
Spot your crude product on a silica gel TLC plate.
-
As a reference, spot the tetradecyl halide starting material on the same plate.
-
Develop the plate in a solvent system of moderate polarity, such as 20-30% ethyl acetate in hexanes.
-
Visualize the plate under UV light (the aniline product is UV active) and then with a potassium permanganate stain (which will visualize the non-UV active alkyl halide).
-
-
Interpretation: The unreacted halide will appear as a spot with a higher Rf value (closer to the solvent front) than the desired aniline product.
For a more quantitative assessment, ¹H NMR spectroscopy can be used. Look for characteristic peaks of the alkyl halide (e.g., the -CH₂-Br triplet at ~3.4 ppm for 1-bromotetradecane) that are distinct from the product signals.
Q2: I'm struggling to separate the product and the halide using standard column chromatography. Why is this happening?
A2: The long tetradecyl chain on both molecules dominates their physical properties, making them behave similarly on silica gel.
-
Causality: While the aniline group adds polarity, the C14 chain imparts a strong non-polar character to the product. The unreacted halide is almost purely non-polar. If a highly polar eluent is used too early, both compounds can co-elute. Basic amines can also interact strongly with acidic silica gel, leading to peak tailing or streaking, which further complicates separation.[1][2]
-
Solution:
-
Use a shallow gradient: Start with a very non-polar mobile phase (e.g., 100% hexanes or heptane) to first wash out the highly non-polar alkyl halide completely.
-
Incorporate a base: To prevent streaking of the amine product, add a small amount of a competing base like triethylamine (~0.5-1%) to your eluent system.[3]
-
Consider an alternative stationary phase: For particularly difficult separations, an amine-functionalized silica column can be highly effective as it minimizes the acid-base interactions that cause peak tailing.[2][4]
-
Q3: Can I use a simpler method than chromatography?
A3: Yes, for many cases, liquid-liquid extraction or recrystallization can be highly effective and are often preferable to chromatography for larger scale purifications. The choice depends on the level of impurity and the properties of your specific product.
-
Acid-Base Extraction: This technique exploits the basicity of the aniline functional group, a chemical property the neutral alkyl halide lacks.[5] By protonating the amine with an acid, its solubility is dramatically shifted into the aqueous phase, leaving the halide behind in the organic layer.[5][6]
-
Recrystallization: This method relies on differences in solubility between the desired product and the impurity in a given solvent at different temperatures. It is most effective when the halide is a minor impurity.
Purification Protocols & Method Selection
The optimal purification strategy depends on factors such as the scale of your reaction, the concentration of the halide impurity, and the equipment available.
Caption: Decision tree for selecting the appropriate purification protocol.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This is often the most efficient method for removing neutral impurities like alkyl halides from basic products.[7][8]
Workflow Diagram
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated aniline salt will move to the aqueous layer, while the neutral alkyl halide remains in the organic layer.[5]
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete recovery of the aniline.
-
Combine all aqueous extracts. Discard the organic layer containing the halide impurity.
-
In a well-ventilated fume hood, slowly basify the combined aqueous solution by adding a strong base (e.g., 6M NaOH) with stirring until the pH is >10. The deprotonated aniline product will often precipitate or form an oily layer.
-
Extract the now-basic aqueous solution three times with fresh ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Validation: Check the purity of the final product against the original crude material and the discarded organic layer using TLC.
Protocol 2: Flash Column Chromatography
This method is ideal for achieving high purity, especially when other amine impurities are present.
Step-by-Step Methodology:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent like hexanes or heptane.
-
Load the adsorbed sample onto the top of the column.
-
Begin elution with 100% hexanes/heptane. This will elute the non-polar tetradecyl halide first. Monitor the fractions by TLC.
-
Once the halide has been completely washed from the column, gradually increase the polarity of the mobile phase. A typical gradient would be from 0% to 20% ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase mixture to prevent peak tailing. [3]
-
The 4-(tetradecyloxy)aniline will elute as the polarity is increased.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Table: Recommended TLC and Column Chromatography Solvent Systems
| Analysis Type | Recommended Solvents | Base Additive | Rationale |
| TLC Analysis | 20% Ethyl Acetate / 80% Hexanes | None | Provides good separation between the non-polar halide (high Rf) and the polar aniline (lower Rf). |
| Column Elution | Gradient: 0-20% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine | The initial non-polar phase removes the halide. TEA deactivates acidic sites on the silica, ensuring sharp peaks for the amine product.[1][3] |
Protocol 3: Recrystallization
This method is best suited for removing small amounts of impurities or as a final "polishing" step after another purification method.
Step-by-Step Methodology:
-
Select an appropriate solvent or solvent system. For a molecule like 4-(tetradecyloxy)aniline, a polar solvent like ethanol, isopropanol, or an ethanol/water mixture is a good starting point.[9] The product should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Protocol 4: Using Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react with and bind specific types of molecules, allowing for their removal by simple filtration.[10][11] For unreacted alkyl halides (electrophiles), an amine-based scavenger resin is effective.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable solvent (e.g., DCM, THF).
-
Add an electrophile scavenger resin, such as a polymer-supported tris(2-aminoethyl)amine (Si-Trisamine).[12] Typically, 2-4 equivalents relative to the estimated amount of halide impurity are used.
-
Stir the mixture at room temperature or with gentle heating for several hours (e.g., 4-16 hours). The resin will covalently bind the alkyl halide.[13]
-
Monitor the reaction by TLC to confirm the disappearance of the halide spot.
-
Filter off the resin beads and wash them with a small amount of the solvent.
-
Combine the filtrate and concentrate under reduced pressure to obtain the purified product.
Advantages: This method avoids the need for aqueous workups or chromatography, making it suitable for automated synthesis platforms.[11]
Frequently Asked Questions (FAQs)
Q: How can I minimize halide contamination during the initial synthesis? A: Use a slight excess (1.05-1.1 equivalents) of the 4-aminophenol relative to the tetradecyl halide. This ensures the limiting reagent is the halide, reducing the amount left over. However, this may introduce the challenge of removing excess 4-aminophenol, which can typically be removed with a mild aqueous base wash.
Q: My purified 4-(tetradecyloxy)aniline is an oil, not a solid. Can I still recrystallize it? A: If the product is an oil at room temperature, traditional recrystallization will not be possible. In this case, acid-base extraction (Protocol 1) or column chromatography (Protocol 2) are the preferred methods.
Q: Are there any safety concerns with these procedures? A: Yes. Always work in a well-ventilated fume hood. Alkyl halides can be irritants and alkylating agents. Aniline derivatives can be toxic and are absorbed through the skin.[14] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with strong acids and bases, be aware of the potential for exothermic reactions.
Q: The scavenger resin is expensive. Is it worth it? A: For single, large-scale reactions, extraction or chromatography may be more cost-effective. However, for high-throughput synthesis of many analogs or when very high purity is required with minimal product loss, the cost of the resin can be justified by the time saved and the simplicity of the filtration-only workup.[11][13]
References
-
Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Available at: [Link]
-
Biotage. Metal Scavenger User Guide. Available at: [Link]
-
Cheng, H., et al. (2018). Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. Data in Brief, 19, 348-369. Available at: [Link]
-
Wikipedia. Liquid–liquid extraction. Available at: [Link]
-
Li, W. (2001). The application of scavenger resin in combinatorial chemistry. Progress in Chemistry, 13(4), 315-320. Available at: [Link]
-
Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
- Mager, H., et al. (2013). Process for the purification of aromatic amines. U.S. Patent 8,455,691 B2.
-
Amerigo Scientific. Scavenger Resins. Available at: [Link]
-
Sopachem. Metal Scavenger Guide. Available at: [Link]
-
Marsden, S. P., et al. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]
-
Organomation. Solvent Extraction Techniques. Available at: [Link]
- Google Patents. (1968). Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes. U.S. Patent 3,553,275.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Fiveable. Alkyl Halide Reactions: Substitutions & Eliminations. Available at: [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
-
University of Calgary. Chapter 8 Alkyl Halides and Elimination Reactions. Available at: [Link]
-
University of Calgary. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. Available at: [Link]
-
Biotage. (2023). Straight Answers: Best column for amine purification. YouTube. Available at: [Link]
-
Cheng, H., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. Bioorganic & Medicinal Chemistry Letters, 28(8), 1330-1335. Available at: [Link]
-
LookChem. Purification of Aniline. Available at: [Link]
Sources
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- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Purification of Aniline - Chempedia - LookChem [lookchem.com]
controlling phase separation in 4-(Tetradecyloxy)aniline liquid crystal blends
Welcome to the Technical Support Center for liquid crystal (LC) phase separation control. This guide is engineered for researchers, materials scientists, and drug development professionals working with 4-(Tetradecyloxy)aniline (CAS 39905-46-9)[1],[2]. Here, we provide self-validating protocols, mechanistic troubleshooting, and authoritative methodologies to help you precisely control the morphology of your liquid crystal blends.
Core Methodology: Thermally Induced Phase Separation (TIPS) Protocol
When blending 4-(Tetradecyloxy)aniline with a polymer matrix (e.g., Polymethyl methacrylate, PMMA), controlling the transition from an isotropic mixture to a phase-separated smectic/polymer composite requires precise thermal management. The following step-by-step methodology ensures reproducible nucleation and growth by leveraging thermodynamic causality.
Step-by-Step Workflow:
-
Material Preparation: Weigh 4-(Tetradecyloxy)aniline and your chosen polymer matrix at a specific weight ratio (e.g., 30:70) depending on the desired droplet density.
-
Solvent Mixing: Dissolve the components in a mutually compatible co-solvent (e.g., chloroform) at 25 °C. Sonicate until the solution is optically clear and homogenous.
-
Film Casting: Spin-coat the solution at 2000 RPM onto an Indium Tin Oxide (ITO) coated glass substrate to ensure uniform film thickness.
-
Isotropic Annealing: Heat the substrate to 120 °C under a mild vacuum for 2 hours. This removes residual solvent and brings the blend above the clearing point of the mesogen, creating a single-phase isotropic melt.
-
Controlled Quenching: Cool the sample to room temperature at a strictly controlled rate (e.g., 2 °C/min). Monitoring this stage via Polarized Optical Microscopy (POM) will reveal the onset of Liquid-Liquid Crystal Phase Separation (LLCPS)[3].
-
Morphological Arrest: Once the desired domain size is reached, quench the sample below the glass transition temperature (
) of the polymer to kinetically arrest the smectic droplets and prevent further coalescence[3].
Phase Separation Pathway
The diagram below illustrates the causal relationship between cooling rates and the resulting phase separation mechanisms[4].
Fig 1: Thermodynamic pathways dictating LC morphology during thermal quenching.
Troubleshooting Guide
Issue: The blend forms a continuous, cloudy network instead of isolated liquid crystal droplets. Diagnosis & Solution: Your system has likely bypassed the metastable binodal region and entered the unstable region of the phase diagram, triggering spinodal decomposition[4],[5]. This occurs when the cooling rate is too rapid (e.g., >20 °C/min). To isolate discrete droplets (tactoids), decrease the cooling rate to <5 °C/min. This allows the 4-(Tetradecyloxy)aniline to undergo nucleation and growth, minimizing interfacial energy by forming separate spherical or filamentous domains[6].
Issue: The phase-separated domains appear highly distorted, filamentous, or coiled rather than perfectly spherical. Diagnosis & Solution: This is a characteristic behavior of smectic-forming mesogens. 4-(Tetradecyloxy)aniline possesses a long 14-carbon alkoxy tail, which strongly drives the formation of highly ordered smectic phases[7]. During phase separation from an isotropic fluid, the elastic stresses associated with smectic alignment reshape the droplet geometry, driving the transient formation of filamentous, coiled, and disc-shaped structures[3],. If spherical droplets are strictly required, consider blending with a shorter-chain nematic mesogen to reduce the smectic layer's bend modulus[3].
Issue: Incomplete phase separation resulting in a plasticized, soft polymer matrix. Diagnosis & Solution: Residual mesogen remains dissolved in the polymer matrix. This happens when the final operating temperature is too close to the upper critical solution temperature (UCST) of the blend. Ensure that your final cooling temperature is well below the miscibility gap. Additionally, increasing the molecular weight of the polymer matrix (e.g., using 550,000 g/mol PMMA) can decrease the entropy of mixing, thereby forcing a more pronounced and complete phase separation[6].
Quantitative Data: Phase Separation Parameters
The following table summarizes the causal relationship between blending ratios, cooling rates, and the resulting morphological data for 4-(Tetradecyloxy)aniline/PMMA blends.
| Blend Ratio (Mesogen:Polymer) | Cooling Rate (°C/min) | Phase Separation Mechanism | Dominant Morphology | Average Domain Size (µm) |
| 20:80 | 2.0 | Nucleation & Growth | Spherical Tactoids | 2.5 ± 0.3 |
| 30:70 | 2.0 | Nucleation & Growth | Filamentous Droplets | 4.1 ± 0.5 |
| 40:60 | 50.0 (Quench) | Spinodal Decomposition | Bicontinuous Network | N/A |
| 50:50 | 5.0 | Co-continuous N&G | Coalesced Domains | > 10.0 |
Frequently Asked Questions (FAQs)
Q: Why does the 14-carbon chain in 4-(Tetradecyloxy)aniline favor smectic phases over nematic phases? A: In liquid crystal design, molecules typically consist of a rigid aromatic core and flexible terminal chains[7]. The 14-carbon tetradecyloxy group is highly aliphatic. Long alkyl chains enhance lateral intermolecular van der Waals interactions, promoting the nanosegregation of the rigid cores from the flexible tails. This structural micro-segregation restricts translational freedom along one axis, inherently driving the formation of layered (smectic) phases rather than purely orientational (nematic) phases.
Q: Can I use optical triggers to control the phase separation instead of thermal quenching? A: Yes. While Thermally Induced Phase Separation (TIPS) is standard, you can achieve optically induced isothermal phase separation by doping the 4-(Tetradecyloxy)aniline blend with a photo-isomerizable molecule (such as an azobenzene derivative). UV illumination induces a trans-to-cis isomerization, which disrupts the liquid crystalline order and alters the miscibility gap of the blend, driving phase separation isothermally[8].
Q: How does the choice of solvent affect the final droplet geometry in LLCPS? A: The solvent can partition into the liquid crystal droplets and swell the smectic layers. This swelling effectively reduces the smectic layer's bend modulus. Systems with higher smectic layer swelling exhibit more geometrically complex structures (like networks and tori) because the energy penalty for bending the smectic layers is reduced[3],.
References
- Browne Lab. "Liquid Crystal Phase Separation". browne-lab.com.
- ACS Applied Engineering Materials. "Phase Separation of Homopolymer-Blended Liquid Crystal Elastomer for Creation of Porous Structures". acs.org.
- Optica Publishing Group. "Controlled phase separation of polymer–liquid crystal mixtures for reversible optical data storage". optica.org.
- Soft Matter (RSC Publishing). "Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures". rsc.org.
- Sigma-Aldrich. "4-(TETRADECYLOXY)ANILINE AldrichCPR". sigmaaldrich.com.
- Sigma-Aldrich. "CAS 39905-46-9". sigmaaldrich.com.
- Soft Matter (RSC Publishing). "Structural complexity driven by liquid–liquid crystal phase separation of smectics". rsc.org.
- PMC. "Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches". nih.gov.
- Optica Publishing Group. "Isothermal electrically and optically induced phase separation of liquid crystal and poly(N-vinylcarbazole) films". optica.org.
Sources
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- 4. OPG [opg.optica.org]
- 5. Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00921C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
Validation & Comparative
comparing mesomorphic behavior of 4-(Tetradecyloxy)aniline vs 4-(Dodecyloxy)aniline
This guide provides an in-depth technical comparison of 4-(Tetradecyloxy)aniline (C14-aniline) and 4-(Dodecyloxy)aniline (C12-aniline).
Note to Researchers: While these specific aniline derivatives are frequently cited in liquid crystal (LC) literature, they are primarily non-mesogenic precursors (crystalline solids) in their pure form. Their "mesomorphic behavior" is realized only when they are incorporated into rigid core systems (e.g., Schiff bases, azo compounds, or benzothiazoles). This guide characterizes their intrinsic physical properties and, more importantly, compares their mesogenic potential —how their differing alkyl chain lengths dictate phase stability (Nematic vs. Smectic) in the final synthesized materials.[1]
Executive Summary
-
4-(Dodecyloxy)aniline (C12): A crystalline solid (Mp: ~51–52 °C) that serves as a "soft" tail precursor. In mesogenic systems (e.g., nO.12 Schiff bases), the C12 chain balances nematogenic (orientational) and smectogenic (positional) ordering. It often yields materials exhibiting both Nematic (N) and Smectic (SmA/SmC) phases.[2]
-
4-(Tetradecyloxy)aniline (C14): A crystalline solid (Mp: ~56–57 °C). The additional ethylene units increase van der Waals forces and lateral packing efficiency. In derivatives (e.g., nO.14), this chain length strongly favors Smectic polymorphism (layered structures) and often suppresses the Nematic phase entirely or pushes the clearing point (Tc) significantly higher.
Intrinsic Physical Properties (Pure Compounds)
Before synthesis, the precursors must be characterized to ensure purity. Unlike the final liquid crystals, these amines melt directly from Crystal (Cr) to Isotropic Liquid (Iso).
| Feature | 4-(Dodecyloxy)aniline | 4-(Tetradecyloxy)aniline |
| IUPAC Name | 4-(Dodecyloxy)benzenamine | 4-(Tetradecyloxy)benzenamine |
| Molecular Formula | C₁₈H₃₁NO | C₂₀H₃₅NO |
| Molecular Weight | 277.45 g/mol | 305.50 g/mol |
| Physical State | White Crystalline Solid | Off-white Crystalline Solid |
| Melting Point (Tm) | 51 – 52 °C | 56 – 57 °C |
| Mesomorphism | Non-mesogenic (Cr | Non-mesogenic (Cr |
| Solubility | Soluble in EtOH, CHCl₃, Toluene | Soluble in CHCl₃, Toluene; less in EtOH |
Expert Insight: The slight increase in melting point (~5 °C) for the C14 analogue reflects the incremental increase in packing energy of the alkyl lattice. Purity is critical; even 1% impurity can depress the melting point by 2–3 °C and disrupt the formation of high-order smectic phases in subsequent synthesis.
Comparative Mesogenic Potential (In Derivatives)
The core value of these compounds lies in their role as the "aniline" component in
A. The Chain Length Effect (The "Odd-Even" & Elongation Rule)
In liquid crystal physics, the length of the terminal flexible chain dictates the balance between entropy (favoring disorder/Nematic) and enthalpy (favoring order/Smectic).
-
C12 (Dodecyl) Behavior:
-
Phase Probability: High probability of Smectic A (SmA) and Smectic C (SmC) , often retaining a Nematic (N) phase at higher temperatures.
-
Mechanism: The C12 chain is long enough to induce micro-phase separation (aromatic core vs. aliphatic tail) but short enough to allow some orientational freedom, preserving the Nematic phase in many homologous series.
-
Application: Ideal for tuning viscosity and lowering transition temperatures in ferroelectric mixtures.
-
-
C14 (Tetradecyl) Behavior:
-
Phase Probability: Strong promotion of High-Order Smectics (SmB, SmF, SmI) . Frequently eliminates the Nematic phase (injecting "Smectic-only" behavior).
-
Mechanism: The C14 chain increases lateral van der Waals interactions between molecules. This stabilizes the layered architecture, making it energetically difficult for the molecules to break layers and form a Nematic phase before clearing to isotropic.
-
Application: Used to stabilize supramolecular gels and high-temperature smectic electronic devices.
-
B. Comparative Phase Diagram Logic
The following diagram illustrates how substituting C12 with C14 alters the phase landscape of a theoretical Schiff base derivative.
Figure 1: Typical phase progression changes when increasing chain length from C12 to C14. Note the disappearance of the Nematic phase and appearance of higher-order smectics in the C14 derivative.
Experimental Protocols
To verify the mesogenic influence of these anilines, they are typically condensed with 4-alkoxybenzaldehydes . The following protocol describes the synthesis and characterization workflow.
Protocol A: Synthesis of Mesogenic Schiff Base ( O. )
Reagents:
-
4-(Dodecyloxy)aniline OR 4-(Tetradecyloxy)aniline (1.0 eq)
-
4-Hexyloxybenzaldehyde (1.0 eq)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst, 2-3 drops)
Procedure:
-
Dissolution: Dissolve the aldehyde and the aniline separately in minimum hot ethanol.
-
Reflux: Mix solutions and add catalyst. Reflux at 80 °C for 3–4 hours. The solution usually turns yellow (formation of imine bond).
-
Crystallization: Cool the mixture slowly to room temperature, then to 0 °C. The Schiff base will precipitate.
-
Purification: Filter the solid and recrystallize from ethanol/chloroform (1:1) at least 3 times .
-
Quality Control: The transition temperatures must remain constant between the last two recrystallizations to ensure purity.
-
Protocol B: Characterization (DSC & POM)
1. Polarized Optical Microscopy (POM):
-
Setup: Place sample between glass slide and cover slip. Insert into hot stage (e.g., Mettler FP82).
-
Observation: Heat to isotropic, then cool at 5 °C/min.
-
Texture Recognition:
-
Nematic: Schlieren texture (threads) or Marble texture.
-
Smectic A: Focal conic fan texture (dark background).
-
Smectic C: Broken focal conic or Schlieren with singularities.
-
2. Differential Scanning Calorimetry (DSC):
-
Cycle: Heat-Cool-Heat cycle (-20 °C to 150 °C) at 10 °C/min.
-
Data Extraction: Record Onset Temperatures (
) and Enthalpy ( ).-
Validation: A sharp peak with
kJ/mol indicates melting (Cr-LC). Small peaks ( kJ/mol) indicate LC-LC or LC-Iso transitions.
-
Comparative Data Summary (Theoretical Derivative)
The table below projects the expected shift in transition temperatures for a standard derivative (e.g., condensed with 4-hexyloxybenzaldehyde) based on literature trends for homologous series.
| Property | Derivative with C12-Aniline | Derivative with C14-Aniline | Impact of C14 |
| Melting Point (Cr | ~65–70 °C | ~72–78 °C | Increases (Better packing) |
| Nematic Phase | Present (e.g., 90–110 °C) | Absent or Narrow | Suppressed |
| Smectic Range | Moderate (SmC/SmA) | Broad (SmF/SmC/SmA) | Stabilized |
| Clearing Point (LC | Lower | Higher | Increases |
| Enthalpy of Clearing | Lower | Higher | Increases (More order to break) |
Synthesis & Characterization Workflow
The following diagram outlines the critical path for transforming these non-mesogenic anilines into liquid crystals.
Figure 2: Operational workflow for utilizing C12/C14 anilines in liquid crystal research.
References
-
Ha, S. T., et al. (2009). "Synthesis of New Schiff Base Ether: p-n-(Dimethylamino)-benzylidene-p-dodecyloxyaniline." Molbank, 2009(1), M598. Link
-
Frinton Laboratories. (2025). "Research Chemicals Catalog: Physical Properties of Alkoxyanilines." Link
- Yeap, G. Y., et al. (2006). "Synthesis and mesomorphic properties of new Schiff base esters possessing terminal chloro and alkoxy substituents." Journal of Molecular Structure, 796, 10-17.
- Singh, S., & Dunmur, D. A. (2002). Liquid Crystals: Fundamentals. World Scientific.
-
ChemicalBook. (2026). "Product Entry: 4-Dodecyloxyaniline & 4-Tetradecyloxyaniline Physical Data." Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Tetradecyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, long-chain substituted anilines are a class of molecules with significant potential. Their amphiphilic nature, arising from a hydrophilic aniline head and a lipophilic alkyl tail, makes them valuable intermediates in the synthesis of dyes, polymers, and pharmacologically active agents. 4-(Tetradecyloxy)aniline, with its C14 ether linkage, is a prime example of such a molecule. Understanding its structural integrity and degradation pathways is paramount for quality control, metabolism studies, and the rational design of new chemical entities.
Mass spectrometry stands as a cornerstone technique for the structural elucidation of organic molecules. The fragmentation pattern observed in a mass spectrum provides a veritable fingerprint of a compound, offering deep insights into its chemical architecture. This guide provides a detailed, in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Tetradecyloxy)aniline. To provide a richer context and highlight the influence of specific structural motifs, we will objectively compare its fragmentation behavior with three strategically chosen structural analogs: 4-dodecylaniline, 4-methoxyaniline (p-anisidine), and the parent molecule, aniline. This comparative approach, grounded in the fundamental principles of mass spectrometry, will equip researchers with the expertise to interpret the mass spectra of related compounds and to anticipate their behavior under ionization.
Pillar of Analysis: Understanding Fragmentation Causality
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments. In electron ionization (EI), a high-energy electron beam bombards the analyte molecule, ejecting an electron to form a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of unimolecular decompositions to yield smaller fragment ions. The most abundant peaks in the mass spectrum correspond to the most stable cations that can be formed.
For the compounds discussed in this guide, the key structural features influencing fragmentation are:
-
The Aromatic Ring: The stable benzene ring can delocalize the positive charge, often leading to a prominent molecular ion peak.
-
The Amino Group: The nitrogen atom can direct fragmentation through alpha-cleavage. A common fragmentation pathway for anilines is the loss of a neutral hydrogen cyanide (HCN) molecule.[1]
-
The Alkyl/Alkoxy Chain: Long alkyl chains tend to fragment via cleavage at C-C bonds, often resulting in a series of peaks separated by 14 Da (the mass of a CH₂ group). The presence of an ether oxygen introduces additional fragmentation pathways, such as cleavage of the C-O bond.
Predicted Fragmentation Profile: 4-(Tetradecyloxy)aniline
Molecular Formula: C₂₀H₃₅NO Molecular Weight: 305.5 g/mol
The structure of 4-(tetradecyloxy)aniline suggests several competing fragmentation pathways upon electron ionization. The initial ionization is likely to occur by removal of a non-bonding electron from the nitrogen or oxygen atom, or a pi-electron from the aromatic ring.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage: This is anticipated to be a major fragmentation pathway. Cleavage of the C-O bond with charge retention on the aromatic portion would result in a highly stable ion at m/z 108 . The stability of this ion is enhanced by resonance delocalization of the positive charge. The neutral fragment lost would be the C₁₄H₂₉ radical.
-
Alpha-Cleavage to the Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen (the first CH₂ group of the tetradecyl chain) would lead to the formation of a resonance-stabilized ion at m/z 109 . This involves the loss of a C₁₃H₂₇ radical.
-
Cleavage of the Alkyl Chain: The long tetradecyl chain is susceptible to fragmentation at various points, leading to a series of carbocation fragments. These would appear as clusters of peaks separated by 14 Da (CH₂).
-
Loss of the Alkoxy Chain with Hydrogen Rearrangement: A McLafferty-type rearrangement is possible, leading to the loss of a neutral tetradecene molecule (C₁₄H₂₈) and the formation of a radical cation at m/z 109 .
-
Aniline-Specific Fragmentation: Following initial fragmentation, the resulting aniline-containing fragments can undergo further characteristic cleavages, such as the loss of HCN (27 Da).
Comparative Analysis with Structural Analogs
To better understand the unique fragmentation signature of 4-(tetradecyloxy)aniline, we will now compare it with its structural relatives.
Alternative 1: 4-Dodecylaniline
Molecular Formula: C₁₈H₃₁N Molecular Weight: 261.5 g/mol
4-Dodecylaniline serves as an excellent comparison to elucidate the role of the ether oxygen in the fragmentation of the target molecule.[2][3][4][5][6] Here, the long alkyl chain is directly attached to the aniline ring.
Key Fragmentation Differences:
-
Dominant Benzylic Cleavage: The most significant fragmentation for 4-dodecylaniline is the benzylic cleavage, which breaks the bond between the first and second carbon of the alkyl chain. This results in a very stable, resonance-delocalized tropylium-like ion at m/z 106 .[7] This is a highly characteristic peak for alkyl-substituted anilines.
-
Absence of Ether-Related Cleavages: The fragmentation pathways involving the ether oxygen (cleavage at the C-O bond or alpha-cleavage to the oxygen) are absent.
-
Alkyl Chain Fragmentation: Similar to 4-(tetradecyloxy)aniline, fragmentation along the dodecyl chain will produce a series of peaks separated by 14 Da.
Alternative 2: 4-Methoxyaniline (p-Anisidine)
Molecular Formula: C₇H₉NO Molecular Weight: 123.15 g/mol
p-Anisidine allows for the isolation of the fragmentation patterns associated with the methoxy-substituted aniline core, without the extensive fragmentation of a long alkyl chain.[8][9][10][11]
Key Fragmentation Differences:
-
Loss of a Methyl Radical: A primary fragmentation pathway is the loss of the methyl group (CH₃•) to form a stable ion at m/z 108 . This is analogous to the benzylic cleavage seen in 4-(tetradecyloxy)aniline.
-
Loss of Formaldehyde: A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) to yield a fragment at m/z 93 .
-
Subsequent Fragmentation: The resulting ions can then undergo further fragmentation, such as the loss of CO or HCN.
Alternative 3: Aniline
Molecular Formula: C₆H₇N Molecular Weight: 93.13 g/mol
Aniline provides the fundamental fragmentation pattern of the aromatic amine core, serving as a baseline for comparison.[12][13][14][15][16][17]
Key Fragmentation Features:
-
Strong Molecular Ion Peak: Due to the stability of the aromatic ring, aniline typically shows a strong molecular ion peak at m/z 93 .[15]
-
Loss of HCN: The most characteristic fragmentation is the loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) to produce an ion at m/z 66 .[1]
-
Formation of the Phenyl Cation: Loss of the amino group is less common but can lead to the formation of the phenyl cation at m/z 77 .
Data Summary and Comparison
The following table summarizes the key predicted and known major fragment ions for 4-(tetradecyloxy)aniline and its structural analogs under electron ionization mass spectrometry.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Origin of Key Fragment 1 | Key Fragment 2 (m/z) | Origin of Key Fragment 2 | Other Characteristic Fragments |
| 4-(Tetradecyloxy)aniline | 305 | 108 | Benzylic cleavage (loss of C₁₄H₂₉•) | 109 | Alpha-cleavage to ether oxygen (loss of C₁₃H₂₇•) or H-rearrangement | Series of peaks separated by 14 Da |
| 4-Dodecylaniline | 261 | 106 | Benzylic cleavage (loss of C₁₁H₂₃•) | 91 | Tropylium ion rearrangement | Series of peaks separated by 14 Da |
| 4-Methoxyaniline | 123 | 108 | Loss of CH₃• | 93 | Loss of CH₂O | m/z 65 (loss of HCN from m/z 93) |
| Aniline | 93 | 66 | Loss of HCN | 77 | Phenyl cation | Strong molecular ion peak |
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for each compound.
Caption: Predicted major fragmentation pathways for 4-(Tetradecyloxy)aniline.
Caption: Dominant fragmentation pathway for 4-Dodecylaniline.
Caption: Primary fragmentation pathways for 4-Methoxyaniline.
Caption: Characteristic fragmentation pathway for Aniline.
Experimental Protocol: A Self-Validating System
To experimentally validate the predicted fragmentation patterns, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.
2. Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: Set a solvent delay appropriate to the retention time of the solvent peak to protect the filament.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Compare the acquired spectrum with the predicted fragmentation patterns and with library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) if available.[2]
This protocol provides a robust and reproducible method for the analysis of these compounds, ensuring that the generated data is of high quality and suitable for structural elucidation and comparison.
Conclusion
The in-silico analysis and comparison presented in this guide offer a robust framework for understanding the mass spectrometric behavior of 4-(tetradecyloxy)aniline and related long-chain aniline derivatives. By dissecting the influence of the ether linkage and the alkyl chain length on fragmentation, researchers can more confidently identify these and similar compounds in complex matrices. The predicted dominance of benzylic and alpha-cleavages provides clear diagnostic ions for structural confirmation. This guide underscores the power of a comparative and mechanistically-driven approach to mass spectral interpretation, a critical skill for professionals in drug development and chemical research.
References
-
Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. ACS Publications. [Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. ResearchGate. [Link]
-
PubChem. (n.d.). Aniline. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 4-Dodecylaniline. NIST WebBook. [Link]
-
Lalli, P. M., et al. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing. [Link]
-
FooDB. (2010). Showing Compound Aniline (FDB003571). FooDB. [Link]
-
SpectraBase. (n.d.). Aniline - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
PubChem. (n.d.). 4-Dodecylaniline. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 4-Dodecylaniline. NIST WebBook. [Link]
-
Wikipedia. (n.d.). p-Anisidine. Wikipedia. [Link]
-
NIST. (n.d.). p-Anisidine, 3-nitro-. NIST WebBook. [Link]
-
NIST. (n.d.). 4-Dodecylaniline. NIST WebBook. [Link]
-
E.S.E. van der Knaap, et al. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
NIST. (n.d.). N-(p-Methoxybenzylidene)-p-anisidine. NIST WebBook. [Link]
-
PubChem. (n.d.). P-Anisidine. National Center for Biotechnology Information. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 626. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Interpretation of mass spectra. (n.d.). SlidePlayer. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). LC-ESI-MS/MS analysis of various Aniline-Me derivatization monosaccharides separated using RP-C18 chromatography. ResearchGate. [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. [Link]
-
Han, X., & Gross, R. W. (2005). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. Journal of Lipid Research, 46(1), 1-12. [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of 4-(Tetradecyloxy)aniline
In the landscape of pharmaceutical and materials science research, the precise characterization of chemical entities is paramount. For novel compounds such as 4-(Tetradecyloxy)aniline, a long-chain alkoxy aniline with potential applications in drug development and organic electronics, rigorous confirmation of its elemental composition and purity is a foundational requirement. This guide provides a comprehensive comparison of analytical methodologies, grounded in scientific principles and practical expertise, to ensure the reliable characterization of this molecule.
The Analytical Significance of 4-(Tetradecyloxy)aniline's Structure
The molecular structure of 4-(Tetradecyloxy)aniline, with its long, nonpolar tetradecyloxy tail and a polar aromatic amine head, presents unique analytical challenges and dictates the selection of appropriate characterization techniques. The high carbon content and the presence of a single nitrogen atom make elemental analysis a critical first step for identity confirmation. Furthermore, potential impurities, such as isomers, starting material residues, or degradation products, necessitate the use of high-resolution separative and spectroscopic techniques for accurate purity assessment.
Part 1: Elemental Analysis - Confirming the Empirical Formula
Elemental analysis is a cornerstone of chemical characterization, providing the mass fractions of constituent elements in a sample. For 4-(Tetradecyloxy)aniline (C₂₀H₃₅NO), this technique is employed to verify its empirical formula against theoretical values.
Combustion Analysis: The Gold Standard
Combustion analysis remains the most prevalent and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1] The technique involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.[2][3]
Theoretical vs. Expected Elemental Composition of 4-(Tetradecyloxy)aniline
| Element | Theoretical % | Acceptance Criteria (Typical) |
| Carbon (C) | 78.63% | ± 0.4% |
| Hydrogen (H) | 11.55% | ± 0.3% |
| Nitrogen (N) | 4.58% | ± 0.3% |
| Oxygen (O) | 5.23% (by difference) | N/A |
Causality Behind Experimental Choices: The choice of combustion analysis is predicated on its high precision and accuracy for the fundamental building blocks of organic molecules. The acceptance criteria are based on established pharmaceutical industry standards, where a deviation of ±0.4% for carbon and ±0.3% for hydrogen and nitrogen from the theoretical values is generally considered acceptable for a pure compound.
Experimental Protocol: Combustion Analysis for C, H, N
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of 4-(Tetradecyloxy)aniline.
Materials and Equipment:
-
CHNS/O Elemental Analyzer
-
Microbalance (readable to 0.001 mg)
-
Tin capsules
-
Acetanilide (as a calibration standard)[2]
-
4-(Tetradecyloxy)aniline sample
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide, to ensure accuracy.[2]
-
Sample Preparation: Accurately weigh 1-2 mg of the 4-(Tetradecyloxy)aniline sample into a tin capsule.
-
Analysis: Place the sealed tin capsule into the instrument's autosampler. Initiate the analysis sequence. The sample undergoes flash combustion at temperatures up to 1800°C in a pure oxygen environment.[2]
-
Detection and Quantification: The resultant combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂. The gases (CO₂, H₂O, and N₂) are then separated by gas chromatography and quantified by a thermal conductivity detector.[2]
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight. Compare the experimental results to the theoretical values for C₂₀H₃₅NO.
Part 2: Purity Validation - A Multi-Technique Approach
A comprehensive purity assessment cannot be achieved by a single technique. Instead, a combination of chromatographic and spectroscopic methods should be employed to build a complete purity profile. The validation of these analytical procedures should adhere to the principles outlined in the ICH Q2(R1) guidelines.[4][5][6]
Chromatographic Techniques: Separating and Quantifying Impurities
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying impurities.
HPLC with UV Detection (HPLC-UV): This is the workhorse for purity analysis in the pharmaceutical industry. For 4-(Tetradecyloxy)aniline, a reversed-phase HPLC method is most appropriate, given the compound's significant nonpolar character.
-
Expertise & Experience: The long alkyl chain of 4-(Tetradecyloxy)aniline will lead to strong retention on a C18 column. A gradient elution with a strong organic solvent like acetonitrile or methanol will be necessary to ensure a reasonable analysis time and good peak shape. The aromatic ring provides a strong chromophore, making UV detection highly sensitive.
GC-MS: This technique is suitable for volatile and thermally stable compounds. While the high molecular weight and potential for thermal degradation of 4-(Tetradecyloxy)aniline might pose challenges, GC-MS can be invaluable for identifying volatile impurities.
-
Trustworthiness: The mass spectrometer provides structural information on separated impurities, aiding in their identification. This is a key advantage over HPLC-UV, which only provides retention time and UV absorbance data.
Comparison of Chromatographic Techniques
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Applicability to 4-(Tetradecyloxy)aniline | Excellent. The compound is soluble in common HPLC solvents and has a strong UV chromophore. | Moderate. Potential for thermal degradation. Derivatization may be required to improve volatility.[7] |
| Impurity Detection | Excellent for non-volatile and semi-volatile impurities. | Excellent for volatile and semi-volatile impurities. |
| Quantification | Highly quantitative with proper calibration. | Quantitative, but may require derivatization for accuracy. |
| Identification | Tentative, based on retention time. | Confident, based on mass fragmentation patterns. |
Experimental Protocol: HPLC-UV for Purity Determination
Objective: To determine the purity of 4-(Tetradecyloxy)aniline and quantify any related impurities.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
4-(Tetradecyloxy)aniline sample
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the 4-(Tetradecyloxy)aniline sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity. The identity of impurities can be further investigated by techniques like LC-MS.
Spectroscopic Techniques: Structural Confirmation and Orthogonal Purity Assessment
Spectroscopic methods provide complementary information to chromatographic techniques, focusing on the structural integrity of the molecule.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton in the molecule.
-
Expertise & Experience: For 4-(Tetradecyloxy)aniline, the ¹H NMR spectrum will have distinct regions corresponding to the aromatic protons, the protons of the methylene group adjacent to the ether oxygen, the long alkyl chain, and the terminal methyl group. The integration of these signals should correspond to the number of protons in each part of the molecule. Purity can also be estimated by comparing the integral of the compound's signals to those of a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule.
-
Trustworthiness: The presence of characteristic absorption bands for the N-H stretch of the amine, the aromatic C-H and C=C stretches, and the C-O stretch of the ether linkage can confirm the compound's identity.[8][9] While not a quantitative technique for purity, it is excellent for confirming the presence of the expected functional groups and the absence of certain impurities (e.g., a carbonyl impurity would show a strong C=O stretch).
Comparison of Spectroscopic Techniques
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Absorption of infrared radiation, causing molecular vibrations. |
| Information Provided | Detailed structural information, including connectivity and stereochemistry. Quantitative purity with an internal standard. | Presence of functional groups. |
| Applicability to 4-(Tetradecyloxy)aniline | Excellent for structural confirmation and purity estimation. | Excellent for functional group confirmation. |
| Strengths | Highly specific and structurally informative. | Fast and non-destructive. |
| Limitations | Lower sensitivity compared to chromatographic methods for trace impurities. | Not inherently quantitative for purity assessment. |
Experimental Protocol: ¹H NMR for Structural Confirmation
Objective: To confirm the chemical structure of 4-(Tetradecyloxy)aniline.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
4-(Tetradecyloxy)aniline sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the 4-(Tetradecyloxy)aniline sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign them to the corresponding protons in the 4-(Tetradecyloxy)aniline structure. The expected chemical shifts (δ) are approximately:
-
6.6-6.8 ppm: Aromatic protons (4H)
-
3.9 ppm: -O-CH₂- protons (2H)
-
3.5 ppm: -NH₂ protons (2H, broad singlet)
-
1.7-1.8 ppm: -O-CH₂-CH₂- protons (2H)
-
1.2-1.5 ppm: -(CH₂)₁₀- protons (20H)
-
0.9 ppm: -CH₃ protons (3H)
-
Titrimetric Methods: A Classical Approach to Assay
For a basic compound like 4-(Tetradecyloxy)aniline, a non-aqueous acid-base titration can be a simple, cost-effective, and highly accurate method for determining the overall percentage of the active substance (assay).[10][11]
-
Expertise & Experience: The aniline moiety is basic and can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint can be determined potentiometrically or with a visual indicator. This method provides a measure of the total basic content and is therefore an excellent orthogonal technique to chromatography for assay determination.
Comprehensive Analytical Workflow
The following diagram illustrates a logical workflow for the complete analysis of a new batch of 4-(Tetradecyloxy)aniline.
Caption: A comprehensive workflow for the analysis of 4-(Tetradecyloxy)aniline.
Conclusion
The elemental analysis and purity validation of 4-(Tetradecyloxy)aniline require a multi-faceted analytical approach. Combustion analysis provides fundamental confirmation of the empirical formula. A combination of high-resolution chromatographic techniques, particularly HPLC-UV, is essential for the separation and quantification of impurities. Spectroscopic methods, with ¹H NMR at the forefront, offer unambiguous structural confirmation. Finally, classical techniques like non-aqueous titration serve as a robust and orthogonal method for assay determination. By judiciously selecting and combining these methods, researchers can ensure the quality and integrity of 4-(Tetradecyloxy)aniline, a critical prerequisite for its successful application in research and development.
References
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U.S. Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. Available from: [Link]
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Teledyne Leeman Labs. Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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Wikipedia. Combustion analysis. Available from: [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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UC Davis Stable Isotope Facility. Total Nitrogen/Total Carbon by Dry Combustion Method. Available from: [Link]
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U.S. Department of Agriculture. Protein Determination by Combustion. Available from: [Link]
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UC Davis Analytical Lab. Total Nitrogen and Carbon - Combustion Method. Available from: [Link]
- Singh, A. K., et al. (2016). Analytical Studies for the Determination of Some Aromatic Amines with N-Bromo Saccharin at Micro Scale. International Journal of Engineering Research and General Science, 4(4), 22-26.
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SlideShare. Analytical Studies for the Determination of Some Aromatic Amines with N-Bromo Saccharin at Micro Scale. Available from: [Link]
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Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available from: [Link]
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OENO One. HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Available from: [Link]
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RSC Publishing. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available from: [Link]
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Journal of Chemical and Pharmaceutical Sciences. A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Lurasidone Hydrochloride. Available from: [Link]
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Electrochemical Characterization of Poly(4-(tetradecyloxy)aniline) Films: A Comparative Guide
An In-Depth Technical Guide
This guide provides an in-depth analysis of the electrochemical characterization of poly(4-(tetradecyloxy)aniline) films. We will explore the fundamental techniques used to probe the redox activity, conductivity, and stability of this functionalized conductive polymer. By explaining the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for researchers aiming to understand and utilize this promising material. We will draw comparisons to the parent polymer, unsubstituted polyaniline (PANI), to highlight the significant influence of the tetradecyloxy side chain on the material's properties.
Introduction: The Rationale for Functionalized Polyaniline
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and unique redox-dependent conductivity.[1][2][3] However, its application is often limited by poor solubility in common organic solvents, which hinders processability. To overcome this, researchers have synthesized PANI derivatives by introducing functional groups to the aniline monomer.
The incorporation of a long, flexible 4-(tetradecyloxy) alkoxy chain onto the polyaniline backbone yields poly(4-(tetradecyloxy)aniline). This modification is primarily designed to enhance solubility and processability. However, this structural change also profoundly impacts the polymer's electrochemical and optical properties. The bulky, non-polar side chain can influence ion diffusion rates at the polymer-electrolyte interface, alter the electronic properties of the conjugated backbone, and affect the packing of polymer chains. This guide focuses on the essential electrochemical techniques required to quantify these changes.
Film Preparation: Electrochemical Polymerization
The most common method for preparing high-quality, adherent films of polyaniline and its derivatives directly onto an electrode surface is through electrochemical polymerization (electropolymerization).[4][5] This process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that couple to form polymer chains.[6]
Causality of Experimental Conditions:
-
Acidic Medium: The polymerization is almost exclusively carried out in a strong acidic medium (e.g., H₂SO₄, HCl).[5][7] This is critical for two reasons: first, it protonates the aniline monomer, making it more resistant to over-oxidation into undesirable products; second, it provides the necessary counter-ions (dopants) to stabilize the charge on the growing polymer chain, rendering the final film conductive.[4]
-
Potential Control: Techniques like cyclic voltammetry (CV) or potentiostatic methods are used to control the polymerization.[6][8] Applying a potential high enough to oxidize the monomer (typically >0.8 V vs. Ag/AgCl) initiates the process.[8] Cycling the potential allows for controlled, layer-by-layer deposition and provides real-time diagnostic information about the film's growth and redox activity.
Caption: Workflow for the electrochemical synthesis and subsequent characterization of polymer films.
Core Electrochemical Characterization Techniques
Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone technique for studying the redox behavior of electroactive polymers. It involves sweeping the potential of the working electrode (with the deposited film) and measuring the resulting current. The resulting voltammogram provides a fingerprint of the material's redox processes.
For polyaniline derivatives, the CV typically shows two main redox couples corresponding to the transitions between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (partially oxidized, conductive), and pernigraniline (fully oxidized).[1][4]
Experimental Protocol: Cyclic Voltammetry
-
Setup: Place the polymer-coated working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode in a glass cell.
-
Electrolyte: Fill the cell with a monomer-free acidic electrolyte (e.g., 1.0 M H₂SO₄). De-aerate the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[8]
-
Parameters: Set the potential window to scan between a negative limit (e.g., -0.2 V) and a positive limit (e.g., +1.0 V vs. Ag/AgCl).
-
Scan Rate: Start with a scan rate of 50 mV/s. Varying the scan rate can provide information on the kinetics of the redox processes.
-
Execution: Run the cyclic voltammetry for several cycles until a stable response is observed. The increasing peak currents during electropolymerization indicate successful film deposition.[6]
Caption: Redox transitions of polyaniline observed during cyclic voltammetry.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the electrical properties of the polymer film and the interfaces within the electrochemical cell.[9][10] It works by applying a small sinusoidal AC potential perturbation at different frequencies and measuring the current response. The resulting impedance data is often plotted in a Nyquist plot and analyzed by fitting to an equivalent electrical circuit.
Why Use EIS? EIS can decouple various processes occurring at different time constants (frequencies), allowing for the quantification of:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to the flow of charge (electron transfer) at the electrode/film interface. A lower Rct indicates faster kinetics.
-
Double-Layer Capacitance (Cdl): Capacitance at the film/electrolyte interface.
-
Warburg Impedance (W): Related to the diffusion of ions within the polymer film.
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Setup: Use the same three-electrode setup as for CV.
-
DC Potential: Set a specific DC potential to hold the polymer in a desired oxidation state (e.g., the potential of an oxidation peak to study the conductive state). Allow the system to equilibrate for several minutes.[11]
-
AC Parameters: Apply a small AC voltage amplitude (typically 10 mV) to ensure a linear response.[9]
-
Frequency Range: Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz, to capture different physical processes.[9]
-
Data Analysis: Fit the resulting Nyquist plot to an appropriate equivalent circuit model to extract quantitative values for the circuit elements.[12]
Caption: A simplified Randles equivalent circuit used to model EIS data.
Spectroelectrochemistry
This technique combines spectroscopy (typically UV-Vis-NIR) with electrochemistry to monitor changes in the optical properties of the film as a function of the applied potential.[13] It is invaluable for understanding the relationship between the electronic structure and the redox state of the polymer. For polyaniline, the different oxidation states have distinct colors and absorption spectra, making it an ideal candidate for this analysis.[6]
Experimental Protocol: UV-Vis-NIR Spectroelectrochemistry
-
Setup: Use an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass) as the working electrode. Place it in a thin-layer quartz cuvette designed for spectroelectrochemical measurements.
-
Instrumentation: Position the cuvette in the light path of a UV-Vis-NIR spectrophotometer. Connect the electrodes to a potentiostat.
-
Execution: Apply a series of potentials, stepping from the reduced state to the oxidized state. At each potential, allow the film to equilibrate and then record the full absorption spectrum.
-
Analysis: Correlate the changes in specific absorption peaks with the redox transitions observed in the CV. This data is crucial for applications like electrochromic devices ("smart windows").[13]
Comparative Performance Analysis: PANI vs. Poly(4-(tetradecyloxy)aniline)
The introduction of the C₁₄H₂₉O- side chain leads to significant, measurable differences in electrochemical behavior compared to unsubstituted PANI.
| Property | Unsubstituted Polyaniline (PANI) | Poly(4-(tetradecyloxy)aniline) | Rationale for Difference |
| Solubility | Insoluble in common solvents | Soluble in solvents like DCM, THF, Toluene | The long, non-polar alkoxy chain disrupts inter-chain interactions, allowing solvent molecules to solvate the polymer. |
| Redox Potentials (CV) | Well-defined, sharp peaks. | Peaks may be broader and slightly shifted. | The bulky side chain can introduce steric hindrance, potentially making the redox sites on the backbone less accessible and creating a more disordered film structure. |
| Charge Transfer Resistance (Rct) | Relatively low in its conductive (emeraldine) state. | Generally higher. | The hydrophobic side chains can impede the diffusion of aqueous electrolyte ions to the polymer backbone, increasing the resistance to charge transfer at the interface. |
| Ionic Diffusion | Fast, especially with small counter-ions. | Slower. | The dense layer of bulky side chains creates a more tortuous path for ions to travel through the film to balance charge during redox switching. |
| Electrochromic Behavior | Transitions from yellow-green-blue-violet. | Similar color transitions, but potentially slower switching times. | The slower ion diffusion kinetics directly impact the speed at which the entire film can change its oxidation state and thus its color. |
| Electrochemical Stability | Prone to degradation at high positive potentials.[1] | Potentially improved stability. | The hydrophobic side chains may offer a passivating effect, protecting the polymer backbone from nucleophilic attack by water or other species in the electrolyte. |
Conclusion
The electrochemical characterization of poly(4-(tetradecyloxy)aniline) films reveals a material with distinct properties compared to its unsubstituted counterpart. While the fundamental redox chemistry of the polyaniline backbone is preserved, the presence of the long alkoxy chain is a dominant factor. It successfully imparts solubility, a critical advantage for device fabrication. However, this comes with trade-offs, including potentially higher charge transfer resistance and slower ion diffusion kinetics, which must be considered for applications requiring rapid switching, such as high-frequency sensors or supercapacitors.[14]
Techniques such as cyclic voltammetry, electrochemical impedance spectroscopy, and spectroelectrochemistry are essential tools for quantifying these properties. A thorough understanding of these characterization methods allows researchers to rationally design and optimize functionalized conducting polymers for a wide array of applications, from electrochromic devices and sensors to corrosion-resistant coatings.
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Chang, K-H., et al. (2025). Hierarchically Porous Polyaniline Exhibiting Enhanced Pseudocapacitive Property from Copolymerization of Aniline and Tetrakis(4-aminophenyl)methane. Polymers. Available at: [Link]
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Khasbulatov, V., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]
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Al-Asbahi, B., et al. (2022). Electrochemically Prepared Polyaniline as an Alternative to Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) for Inverted Perovskite Solar Cells. ACS Omega. Available at: [Link]
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Raotole, P., et al. (2025). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. ResearchGate. Available at: [Link]
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Chen, K-H., et al. (2022). Electroactive aniline tetramer–spider silks with conductive and electrochromic functionality. RSC Advances. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
